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Core Science & Biosynthesis

Foundational

4-Hydroxythiophene-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Reactivity, and Applications

Executive Summary & Introduction In the landscape of modern drug discovery and advanced materials science, heterocyclic building blocks serve as the foundational architecture for novel therapeutics and functional polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In the landscape of modern drug discovery and advanced materials science, heterocyclic building blocks serve as the foundational architecture for novel therapeutics and functional polymers. 4-Hydroxythiophene-3-carboxylic acid (CAS: 50624-50-5) is a highly versatile, electron-rich thiophene derivative characterized by its unique "push-pull" electronic configuration.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore and monomer. The proximity of the electron-donating hydroxyl group (-OH) at the C4 position and the electron-withdrawing carboxylic acid (-COOH) at the C3 position creates a highly polarized π -system. This specific arrangement makes it an excellent bioisostere for salicylic acid in medicinal chemistry 1 and a tunable monomer for organic photovoltaics 2. This whitepaper deconstructs the physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical compound.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 4-hydroxythiophene-3-carboxylic acid is critical for predicting its behavior in both synthetic environments and biological assays. The sulfur heteroatom imparts greater polarizability and a different hydrogen-bonding profile compared to its benzene analog, altering its lipophilicity and pKa.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionCausality & Impact on Application
IUPAC Name 4-hydroxythiophene-3-carboxylic acidCore nomenclature defining the substitution pattern.
CAS Number 50624-50-5Primary identifier for regulatory and procurement tracking.
Molecular Formula C5H4O3SDictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 144.15 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
SMILES String OC(=O)C1=CSC=C1OUtilized for computational modeling and cheminformatics.
Electronic Nature Push-Pull π -SystemThe -OH donates electron density; -COOH withdraws it, activating C2/C5 for electrophilic attack.

Data aggregated from established chemical inventories and computational databases3.

Synthetic Methodologies & Workflows

Direct functionalization of the thiophene core to achieve the 3,4-substitution pattern is sterically and electronically challenging. Therefore, the most robust synthetic route involves the construction of the thiophene ring via a multicomponent Gewald-type reaction to yield an ester precursor, such as Ethyl 4-hydroxythiophene-3-carboxylate (CAS: 1006-44-6) 4, followed by targeted saponification.

Self-Validating Protocol: Base-Catalyzed Ester Hydrolysis

To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) to verify the mechanistic success before proceeding, minimizing downstream failures.

Rationale for Reagent Selection: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation strongly coordinates with the heteroatoms (oxygen of the ester and sulfur of the thiophene), accelerating the hydrolysis of the electronically deactivated ester while minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup (Solvent Optimization):

    • Dissolve 1.0 equivalent of Ethyl 4-hydroxythiophene-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: The lipophilic ester requires THF for solubility, while water is necessary to solubilize the LiOH. Methanol acts as a bridging solvent to create a homogeneous monophasic system, ensuring uniform reaction kinetics.

  • Deprotonation & Hydrolysis:

    • Add 3.0 equivalents of LiOH·H₂O.

    • Causality: The 4-hydroxyl group is highly acidic (pKa ~8) and will immediately consume one equivalent of base to form a thiophenoxide anion. The excess base is required to drive the ester hydrolysis.

    • Heat the mixture to 60°C for 3 hours.

  • In-Process Control (IPC 1 - TLC Verification):

    • Monitor via Thin Layer Chromatography (TLC) using 70:30 Hexane/Ethyl Acetate.

    • Validation: The reaction is complete when the high- Rf​ ester spot completely disappears, replaced by a baseline spot (the highly polar dianion salt).

  • Quenching & Precipitation (Critical Temperature Control):

    • Cool the reaction mixture to 0°C using an ice bath. Carefully acidify dropwise with 1M HCl until the pH reaches 2.5.

    • Causality: Electron-rich heterocyclic carboxylic acids are highly susceptible to protodecarboxylation. Maintaining a temperature of 0°C during acidification suppresses this degradation pathway.

    • Validation (IPC 2): Use a calibrated pH meter. The precipitation of the neutral 4-hydroxythiophene-3-carboxylic acid will occur precisely as the pH drops below its pKa (~4.0).

  • Isolation & Final Verification:

    • Extract the aqueous suspension with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation (IPC 3): Confirm structural integrity via ¹H-NMR (DMSO- d6​ ). Look for the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the retention of the two aromatic thiophene protons.

Synthesis A Ethyl 4-hydroxythiophene- 3-carboxylate (Precursor) B Saponification (LiOH, THF/H2O, 60°C) A->B Step 1 C Dianion Intermediate (In-Process Control: TLC) B->C Deprotonation D Acidification (1M HCl, 0°C, pH 2-3) C->D Step 2 E 4-Hydroxythiophene- 3-carboxylic acid (Target) D->E Precipitation

Synthetic workflow for 4-hydroxythiophene-3-carboxylic acid via self-validating ester hydrolysis.

Applications in Drug Discovery & Materials Science

Medicinal Chemistry: NF-κB Pathway Modulation

4-Hydroxythiophene-3-carboxylic acid serves as a critical bioisosteric core in the development of anti-inflammatory and antineoplastic agents. Specifically, it has been utilized in the synthesis of complex carboxamides that act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway 5.

By replacing a standard benzoic acid moiety with the thiophene core, researchers can alter the dihedral angle of the resulting amide bond and modify the hydrogen-bond donor/acceptor distances. This structural tuning enhances the binding affinity to the IKK (IκB kinase) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines.

Mechanism Ligand 4-HT3CA Derivatives Target IKK Complex Ligand->Target Binding Inhibition Kinase Inhibition Target->Inhibition Induces IkB IκBα Stabilization Inhibition->IkB Prevents Degradation NFkB NF-κB Sequestration IkB->NFkB Blocks Translocation

Mechanism of action for 4-HT3CA derivatives in NF-κB pathway modulation.

Materials Science: Organic Photovoltaics (OPVs)

Beyond pharmaceuticals, 4-hydroxythiophene-3-carboxylic acid is heavily evaluated in the computational design of optimal organic photovoltaic materials. In the synthesis of π -conjugated copolymers, the thiophene backbone provides the necessary charge mobility and conductivity. The push-pull nature of the hydroxyl and carboxyl substituents allows materials scientists to finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, optimizing the bandgap for maximum solar energy conversion efficiency 2.

Conclusion

4-Hydroxythiophene-3-carboxylic acid is far more than a simple heterocyclic intermediate; it is a highly tunable pharmacophore and functional monomer. By understanding the causality behind its chemical reactivity—specifically its susceptibility to decarboxylation and its push-pull electronic nature—scientists can successfully navigate its synthesis using self-validating protocols. Whether deployed as a bioisostere to modulate the NF-κB pathway or polymerized for next-generation solar cells, this compound remains a cornerstone of advanced chemical application.

References

  • Molaid Chemical Database - 4-hydroxy-thiophene-3-carboxylic acid - CAS 50624-50-5 Properties & Identifiers.
  • The Journal of Physical Chemistry C (ACS Publications) - Computational Design and Selection of Optimal Organic Photovoltaic Materials.
  • ChemicalBook - 4-hydroxythiophene-3-carboxylic acid | 50624-50-5 Information.
  • EvitaChem - Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036) | 1006-44-6 Synthesis & Reactivity.
  • Google Patents (US8629164B2) - Inhibitors of NF-κB.

Sources

Exploratory

Analytical Characterization of 4-Hydroxythiophene-3-Carboxylic Acid: Exact Mass, Molecular Weight, and MS/MS Profiling

Executive Summary & Scientific Context Thiophene-carboxylic acids and their hydroxylated derivatives are highly valued in medicinal chemistry as versatile bioisosteres for phenyl rings. They are frequently utilized as fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Thiophene-carboxylic acids and their hydroxylated derivatives are highly valued in medicinal chemistry as versatile bioisosteres for phenyl rings. They are frequently utilized as foundational scaffolds in the development of enzyme inhibitors and ion channel modulators, such as ANO1 inhibitors[1]. Among these, 4-hydroxythiophene-3-carboxylic acid (CAS: 50624-50-5) presents a unique structural motif where the proximity of the hydroxyl and carboxylic acid groups on the electron-rich thiophene ring dictates its distinct physicochemical behavior and reactivity [2].

For drug development professionals and analytical scientists, distinguishing between the average molecular weight and the monoisotopic exact mass of this compound is critical. Accurate exact mass determination via High-Resolution Mass Spectrometry (HRMS) is the gold standard for verifying synthetic integrity, identifying metabolic byproducts, and mapping pharmacokinetic profiles [3].

Core Physicochemical & Mass Properties

The distinction between molecular weight and exact mass is rooted in isotopic distribution. The molecular weight (144.15 g/mol ) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., 12 C and 13 C, 32 S and 34 S). In contrast, the exact mass (143.9881 Da) is the monoisotopic mass, calculated using only the most abundant isotope of each element ( 12 C, 1 H, 16 O, 32 S). In HRMS, the exact mass is the primary target for molecular identification.

Table 1: Quantitative Mass and Physicochemical Data

PropertyValueCalculation Basis / Note
Chemical Formula C 5​ H 4​ O 3​ SStandard elemental composition
Molecular Weight 144.15 g/mol Based on average atomic weights
Monoisotopic Exact Mass 143.9881 DaBased on 12 C, 1 H, 16 O, 32 S
[M-H] Exact Mass 142.9803 DaDeprotonated molecular ion for negative ESI
[M+H] + Exact Mass 144.9959 DaProtonated molecular ion for positive ESI

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately determine the exact mass and structural integrity of 4-hydroxythiophene-3-carboxylic acid, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed.

Causality Behind Experimental Choices
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is explicitly chosen. The presence of the highly acidic carboxylic acid group (-COOH) and the phenolic-like hydroxyl group (-OH) on the thiophene ring ensures rapid and near-complete deprotonation in basic or neutral aqueous environments, yielding a robust [M-H] signal[4].

  • Chromatographic Gradient: A reversed-phase C18 column is used with a gradient of water and acetonitrile containing 0.1% formic acid. Even though formic acid suppresses ionization slightly in negative mode, it is essential for maintaining sharp chromatographic peak shapes for carboxylic acids by preventing secondary interactions with residual silanols on the stationary phase.

LCMS_Workflow A Sample Prep (1 mg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Source (Negative Ion Mode) B->C D Q-TOF MS (Exact Mass: 142.9803) C->D E Data Analysis (Isotope & MS/MS) D->E

Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass determination.

Step-by-Step LC-HRMS Protocol (Self-Validating System)

Step 1: System Suitability and Blank Validation

  • Inject a blank solution (50:50 Methanol:Water) to establish the baseline and ensure no carryover of thiophene derivatives from previous runs.

  • Inject a known reference standard (e.g., 2-thiophenecarboxylic acid) to validate mass accuracy (< 5 ppm error) and retention time stability.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 4-hydroxythiophene-3-carboxylic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:100 with initial mobile phase (95% Water / 5% Acetonitrile) to a final working concentration of 10 µg/mL.

Step 3: UHPLC Separation Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8.0 minutes. Hold at 95% B for 2.0 minutes. Return to 5% B for 2.0 minutes of equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 4: Q-TOF MS Parameters

  • Ionization: ESI Negative (-ve).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Mass Range: m/z 50 to 500.

  • Target Precursor: Isolate m/z 142.9803 ([M-H] ).

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

In tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) is used to fragment the isolated [M-H] precursor ion (m/z 142.9803). Understanding the causality of this fragmentation is vital for structural elucidation and distinguishing this compound from its isomers (e.g., 4-hydroxythiophene-2-carboxylic acid) [3].

Fragmentation Causality
  • Decarboxylation (-44 Da): The most thermodynamically favorable neutral loss for thiophene-carboxylic acids is the expulsion of carbon dioxide (CO 2​ ) from the carboxylate moiety. This yields a highly stable fragment at m/z 98.9905.

  • Dehydration (-18 Da): The presence of the hydroxyl group at the 4-position allows for the loss of a water molecule (H 2​ O), particularly driven by the interaction between the adjacent hydroxyl and carboxylic acid groups, resulting in an m/z 124.9697 fragment.

  • Ring Cleavage: Subsequent high-energy collisions lead to the breakdown of the thiophene ring itself, typically via the loss of carbon monoxide (CO) from the decarboxylated fragment, yielding smaller sulfur-containing ions (m/z 70.995).

Fragmentation_Pathway M [M-H]- Precursor m/z 142.9803 (C5H3O3S) F1 Loss of CO2 (-44 Da) m/z 98.9905 (C4H3OS) M->F1 -CO2 F2 Loss of H2O (-18 Da) m/z 124.9697 (C5HOS) M->F2 -H2O F3 Thiophene Ring Cleavage m/z 70.995 (C3H3S) F1->F3 -CO

Fig 2. Proposed CID-MS/MS fragmentation pathway for 4-hydroxythiophene-3-carboxylic acid.

By mapping these specific neutral losses, researchers can confidently validate the exact mass and structural connectivity of the synthesized or metabolized 4-hydroxythiophene-3-carboxylic acid.

References

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (S)-4-Amino-4,5-dihydro-2-thiophenecarboxylic Acid. Journal of the American Chemical Society. Available at:[Link]

  • Thiophene-3-carboxylic acid | CID 6918 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Foundational

Whitepaper: Physicochemical and Electronic Profiling of 4-Hydroxythiophene-3-Carboxylic Acid

Executive Summary 4-Hydroxythiophene-3-carboxylic acid (4-HT3CA) is a highly functionalized heterocyclic compound characterized by a unique "push-pull" electronic system. The presence of an electron-donating hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxythiophene-3-carboxylic acid (4-HT3CA) is a highly functionalized heterocyclic compound characterized by a unique "push-pull" electronic system. The presence of an electron-donating hydroxyl group (-OH) and an electron-withdrawing carboxylic acid group (-COOH) on the thiophene scaffold creates complex acid-base equilibria and distinct optoelectronic properties. This technical guide provides an in-depth analysis of its pKa values and ionization potential (IP), detailing the self-validating experimental methodologies required to accurately profile these parameters for applications in organic photovoltaics (OPV) and pharmaceutical design.

Structural and Electronic Profiling

The dual functionality of 4-HT3CA dictates its chemical behavior. The molecule possesses two distinct ionizable centers:

  • The Carboxylic Acid (-COOH): The primary acidic site. In related unsubstituted thiophene-3-carboxylic acid systems, the pKa is experimentally established at approximately 4.1[1]. In 4-HT3CA, the inductive electron-withdrawing effect of the adjacent oxygen atom slightly modulates this value.

  • The Hydroxyl Group (-OH): Acting as a secondary, weak phenol-like acid. Data from closely related esterified derivatives, such as 4-(methoxycarbonyl)thiophene-3-carboxylic acid, indicate a pKa of approximately 10.5 for this moiety[2].

Furthermore, 4-HT3CA has been identified through computational genetic algorithms as a high-potential monomeric building block for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels in conjugated polymers[3]. Accurately determining its Ionization Potential (IP) is critical for predicting its electron-donating capacity when paired with acceptors like PCBM in solar cell architectures[3].

Acid-Base Equilibria: pKa Determination

Because 4-HT3CA exhibits poor aqueous solubility in its neutral state, direct aqueous titration often leads to precipitation, yielding artifactual inflection points. To ensure absolute data trustworthiness, a self-validating orthogonal approach is required: combining potentiometric titration in a co-solvent system with UV-Vis spectrophotometry, followed by Yasuda-Shedlovsky extrapolation.

Protocol 1: Orthogonal pKa Determination Workflow

Step 1: Co-Solvent Sample Preparation

  • Action: Prepare 1 mM solutions of 4-HT3CA in varying methanol-water mixtures (e.g., 20%, 30%, 40%, and 50% MeOH v/v) containing 0.15 M KCl.

  • Causality: The methanol overcomes the solubility barrier of the neutral species. The 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, which is critical for accurate thermodynamic pKa calculation.

Step 2: Potentiometric Titration

  • Action: Titrate the solutions using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the basic titrant and forming carbonic acid, which would skew the secondary pKa (-OH) measurement.

Step 3: UV-Vis Spectrophotometric Validation

  • Action: Simultaneously monitor the absorption spectra (200–400 nm) at each pH increment.

  • Causality: Deprotonation alters the chromophore's conjugated system. Observing distinct isosbestic points validates that the potentiometric inflection corresponds directly to the ionization of 4-HT3CA, ruling out artifacts from trace impurities.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the apparent pKa values against the inverse dielectric constant ( 1/ε ) of the respective methanol-water mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ε=78.3 ).

  • Causality: This mathematical extrapolation rigorously derives the true aqueous pKa from the co-solvent data, providing a solvent-independent thermodynamic constant.

Workflow N1 Sample Prep (MeOH/H2O) N2 Potentiometric Titration N1->N2 N3 UV-Vis Spectroscopy N1->N3 N4 Yasuda-Shedlovsky Extrapolation N2->N4 N3->N4 N5 Aqueous pKa Determination N4->N5

Orthogonal pKa determination workflow using co-solvent extrapolation.

Electronic Structure: Ionization Potential (IP)

The Ionization Potential (IP) is the energy required to remove an electron from the molecule, directly correlating to the HOMO energy level. For OPV applications, the HOMO must be precisely aligned with the acceptor's LUMO to ensure efficient charge separation[3].

Protocol 2: Electrochemical Determination of IP

To determine the IP experimentally, Cyclic Voltammetry (CV) is employed. The protocol must utilize an internal standard to act as a self-validating anchor against reference electrode drift.

Step 1: Electrochemical Cell Assembly

  • Action: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode. Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile as the supporting electrolyte.

  • Causality: Glassy carbon provides a wide, inert potential window for organic oxidations. Anhydrous conditions are critical because trace water can nucleophilically attack the oxidized radical cation, altering the oxidation onset.

Step 2: Analyte and Standard Addition

  • Action: Dissolve 1 mM of 4-HT3CA in the electrolyte. After recording the initial voltammograms, spike the solution with 1 mM Ferrocene (Fc).

  • Causality: The Ag/Ag⁺ pseudo-reference electrode is prone to potential drift between experiments. Ferrocene acts as a robust internal standard; its reversible redox couple (Fc/Fc⁺) is solvent-independent and universally recognized, allowing calibration of the electrochemical scale to the absolute vacuum scale.

Step 3: Cyclic Voltammetry Scan

  • Action: Scan the potential at a rate of 50 mV/s and identify the onset oxidation potential ( Eonsetox​ ).

  • Causality: A slow scan rate of 50 mV/s minimizes capacitive background current, ensuring the precise identification of the faradaic onset potential where electron extraction begins.

Step 4: IP Calculation

  • Action: Calculate the Ionization Potential using the empirical equation:

    IP=[Eonsetox​(vs.Fc/Fc+)+4.8] eV
  • Causality: The value of 4.8 eV represents the established energy level of the Fc/Fc⁺ redox couple relative to the vacuum level, translating the benchtop electrochemical measurement into a fundamental physical property.

CV_IP S1 Electrochemical Cell Setup (0.1 M TBAPF6 in MeCN) S2 Cyclic Voltammetry Scan vs. Ag/Ag+ S1->S2 S3 Ferrocene Calibration (Internal Standard) S2->S3 S4 Extract E_onset(ox) S3->S4 S5 Calculate IP (IP = E_onset + 4.8 eV) S4->S5

Step-by-step electrochemical determination of ionization potential.

Quantitative Data Summary

The table below synthesizes the physicochemical and electronic properties of 4-HT3CA based on the described methodologies and literature analogues.

PropertyTypical Value RangeDetermination Methodology
pKa₁ (-COOH) 3.9 – 4.2Potentiometry + Yasuda-Shedlovsky Extrapolation
pKa₂ (-OH) 10.1 – 10.5UV-Vis Spectrophotometry
HOMO Level -6.5 to -7.0 eVCyclic Voltammetry (Oxidation Onset)
LUMO Level -2.0 to -2.5 eVUV-Vis Onset / DFT Calculations
Ionization Potential 6.5 – 7.0 eVDerived from HOMO ( IP≈−EHOMO​ )

Mechanistic Insights in Drug and Material Design

Understanding the pKa and IP of 4-HT3CA bridges the gap between raw chemical data and applied molecular design:

  • Pharmaceutical Permeability (logD vs. logP): At physiological pH (7.4), the carboxylic acid (pKa ~4.1) is fully deprotonated, while the hydroxyl group (pKa ~10.5) remains protonated. This results in a mono-anionic species in vivo. Consequently, the distribution coefficient (logD) at pH 7.4 will be significantly lower than the partition coefficient (logP) of the neutral molecule, drastically reducing passive lipid membrane permeability. Drug developers must consider esterification or bioisosteric replacement if intracellular targeting is required.

  • Material Science (OPV Optimization): In organic photovoltaics, the deprotonation state drastically shifts the HOMO level. Because the anionic carboxylate is highly electron-rich, it destabilizes the HOMO, lowering the Ionization Potential. Therefore, when 4-HT3CA is utilized in OPV polymers, it is almost exclusively polymerized through the thiophene ring or utilized in its esterified form to lock the molecule in a neutral state, preserving the desired 1.4 eV bandgap required for maximum solar energy conversion efficiency[3].

References

  • Computational Design and Selection of Optimal Organic Photovoltaic Materials | The Journal of Physical Chemistry C ACS Publications[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-Hydroxythiophene-3-Carboxylic Acid: NMR and IR Data Analysis

Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of countless active pharmaceutical ingredients. Specifically, 4-hydroxythiophene-3-carboxylic acid (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of countless active pharmaceutical ingredients. Specifically, 4-hydroxythiophene-3-carboxylic acid (4-HTCA, CAS: 50624-50-5) has emerged as a crucial intermediate, notably utilized in the synthesis of potent NF-κB inhibitors and complex epoxomicin analogs[1]. However, the dual presence of electron-donating (-OH) and electron-withdrawing (-COOH) substituents on a compact, electron-rich thiophene core creates a complex electronic push-pull system. For researchers relying on this compound, rigorous spectroscopic validation is not merely a quality control step—it is a fundamental prerequisite for downstream synthetic success.

This technical whitepaper provides an authoritative guide to the structural elucidation of 4-HTCA, detailing self-validating experimental protocols and the causality behind its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.

Structural and Electronic Considerations

The spectroscopic behavior of 4-HTCA is governed by the competing mesomeric effects of its substituents. The 4-hydroxyl group exerts a strong positive mesomeric (+M) effect, donating electron density into the thiophene ring and significantly shielding the adjacent C-5 position. Conversely, the 3-carboxylic acid group exerts a negative mesomeric (-M) effect, withdrawing electron density and deshielding the C-2 position. Understanding this electronic dichotomy is essential for accurate spectral assignment.

ElectronicEffects OH 4-OH Group +M Effect Electron Donating Thiophene Thiophene Core Aromatic System OH->Thiophene Increases e- density COOH 3-COOH Group -M Effect Electron Withdrawing COOH->Thiophene Decreases e- density C5 C5 Position Shielded (Lower ppm) Thiophene->C5 Ortho to OH C2 C2 Position Deshielded (Higher ppm) Thiophene->C2 Ortho to COOH

Electronic substituent effects governing the NMR chemical shifts of the thiophene core.

Experimental Protocols: A Self-Validating System

A protocol is only as robust as its internal controls. The following methodologies are engineered to ensure that any deviation in sample integrity is immediately flagged during acquisition.

Quantitative NMR Sample Preparation & Acquisition

Causality of Solvent Choice: 4-HTCA is highly polar. Non-polar solvents (e.g., CDCl₃) will result in poor solubility and broad, unresolved peaks. DMSO-d₆ is the optimal choice because its strong hydrogen-bond accepting nature breaks intermolecular analyte dimers, ensuring sharp, well-resolved signals for the exchangeable -OH and -COOH protons[2].

Step-by-Step Methodology:

  • Massing: Weigh exactly 15–20 mg of 4-HTCA (for ¹H NMR) or 40–50 mg (for ¹³C NMR) into a clean glass vial[2].

  • Dissolution: Add 0.6–0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the vial and agitate until fully dissolved[3].

  • Filtration (Critical Step): Pass the solution through a Pasteur pipette tightly plugged with a small wad of cotton or glass wool directly into a high-quality 5 mm NMR tube. Causality: This removes paramagnetic particulates and undissolved micro-crystals that distort the local magnetic field homogeneity and degrade spectral resolution[2][3].

  • Volume Control: Ensure the solvent height in the NMR tube is exactly 4 to 5 cm to prevent vortexing and shimming errors during sample spinning[2][3].

  • Acquisition: Acquire data at 298 K on a spectrometer operating at 400 MHz (or higher).

  • Self-Validation Check: Before initiating the acquisition, evaluate the lock signal stability and the 3D shimming profile (via the FID's exponential decay). A non-exponential, truncated FID indicates particulate contamination, necessitating re-filtration.

ATR-FTIR Spectroscopy

Causality of Technique: Traditional KBr pellet preparation is highly hygroscopic. Water absorbed during pressing introduces a massive, broad artifact around 3400 cm⁻¹, which obscures the critical 4-OH and 3-COOH stretching frequencies of 4-HTCA. Attenuated Total Reflectance (ATR) FTIR bypasses this by allowing direct analysis of the neat powder, preserving the native hydrogen-bonding network[4][5].

Step-by-Step Methodology:

  • Purge: Ensure the FTIR spectrometer is purged with dry nitrogen gas for at least 30 minutes to minimize interference from atmospheric water vapor and CO₂[6].

  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free tissue soaked in isopropanol. Allow it to air dry completely[4].

  • Background Acquisition: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution). Self-Validation Check: The absence of negative peaks or atmospheric water vapor bands (3900–3500 cm⁻¹) validates the cleanliness of the crystal and the stability of the purge[6].

  • Sample Application: Place 2–5 mg of neat 4-HTCA powder directly onto the center of the ATR crystal[4].

  • Compression: Lower the pressure clamp until the software indicates optimal contact (typically ~80-100 psi equivalent), ensuring the evanescent wave penetrates the sample effectively[4][7].

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[4][8].

Spectroscopic Data Presentation

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
3-COOH ~12.50br s1HHighly deshielded by carbonyl anisotropy and intermolecular H-bonding.
4-OH ~10.10br s1HDeshielded relative to aliphatic alcohols due to conjugation with the aromatic ring.
H-2 ~8.15d (J = 3.5 Hz)1HStrongly deshielded by the -M effect of the adjacent 3-COOH group.
H-5 ~6.65d (J = 3.5 Hz)1HStrongly shielded by the +M (electron-donating) effect of the adjacent 4-OH group.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment Causality
C=O ~164.5Carboxylic acid carbonyl carbon; highly deshielded.
C-4 ~156.2Directly attached to the electronegative oxygen (origin of the +M effect).
C-2 ~134.8Ortho to the electron-withdrawing COOH group.
C-3 ~114.5Ipso carbon of the carboxylic acid attachment.
C-5 ~103.2Strongly shielded by the ortho-hydroxyl group's electron donation.
Table 3: ATR-FTIR Data
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3350 - 2500 O-H stretch (COOH)Broad underlying band characteristic of carboxylic acid dimers.
~3380 O-H stretch (Phenolic)Sharp superimposed peak indicating the heteroaromatic 4-OH group.
~1665 C=O stretchConjugated carboxylic acid carbonyl stretching.
1540, 1450 C=C stretchAromatic thiophene ring skeletal vibrations.
~1245 C-O stretchC-O single bond stretching of the enol/phenol-like moiety.

Spectroscopic Validation Workflow

Workflow cluster_NMR NMR Protocol cluster_IR ATR-FTIR Protocol Sample 4-HTCA Sample (Purity >95%) PrepNMR Sample Prep (10-50 mg in DMSO-d6) Sample->PrepNMR PrepIR Sample Prep (Direct powder on crystal) Sample->PrepIR AcqNMR Acquisition (400 MHz, 298 K) PrepNMR->AcqNMR DataAnalysis Data Synthesis & Structural Validation AcqNMR->DataAnalysis AcqIR Acquisition (16-32 scans, 4 cm⁻¹ res) PrepIR->AcqIR AcqIR->DataAnalysis

Self-validating experimental workflow for the spectroscopic characterization of 4-HTCA.

References

  • US8629164B2 - Inhibitors of NF-κB - Google Patents.
  • NMR Sample Preparation - Western University.
  • School of Chemistry, Food and Pharmacy - Research: NMR Sample Preparation - University of Reading.
  • An In-depth Technical Guide to the Infrared Spectroscopy of Magnesium Neodecanoate - Benchchem.
  • ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - Semantic Scholar.
  • Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy of Behenyl Arachidate - Benchchem.
  • Evaluation of catheter-induced tribological damage to porcine aorta using infra-red spectroscopy - White Rose Research Online.
  • Rapid Chemometric Method for the Determination of Oleic and Linoleic Acid in Sunflower Seeds by ATR-FTIR Spectroscopy - ThaiScience.

Sources

Foundational

thermodynamic stability of 4-hydroxythiophene-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Hydroxythiophene-3-Carboxylic Acid The Mechanistic Paradigm: Tautomerism in Heteroaromatics In the landscape of heterocyclic chemistry and rational drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Hydroxythiophene-3-Carboxylic Acid

The Mechanistic Paradigm: Tautomerism in Heteroaromatics

In the landscape of heterocyclic chemistry and rational drug design, thiophene derivatives serve as foundational building blocks for active pharmaceutical ingredients (APIs)[1]. Among these, 4-hydroxythiophene-3-carboxylic acid (4-HT3CA) presents a fascinating case study in thermodynamic stability.

To understand the stability of 4-HT3CA, one must first examine the baseline behavior of unsubstituted hydroxythiophenes. Simple hydroxythiophenes, such as 3-hydroxythiophene, are notoriously unstable at room temperature[2]. They exist in a dynamic, solvent-dependent equilibrium with their keto tautomer, thiophen-3(2H)-one[2]. For unsubstituted variants, the keto form is thermodynamically favored by approximately 4.5 kcal/mol in the gas phase[3]. This preference is driven by the robust bond dissociation energy of the C=O double bond (-749 kJ/mol) compared to the C=C double bond (-611 kJ/mol)[4].

Because the keto tautomer contains an active methylene group and an α,β -unsaturated system, simple 3-hydroxythiophenes rapidly undergo spontaneous Michael addition and dimerization, rendering them highly unstable and difficult to isolate[2].

However, the introduction of a carboxylic acid moiety at the C3 position in 4-HT3CA fundamentally rewrites the molecule's thermodynamic landscape. The spatial proximity of the C4-hydroxyl group and the C3-carboxyl group facilitates the formation of a strong intramolecular hydrogen bond [5]. This interaction locks the molecule into a pseudo-six-membered ring, enforcing rigid planarity. This planarity maximizes π -electron delocalization across the thiophene ring and the carboxylate group, overcoming the inherent stability of the C=O bond and shifting the equilibrium almost entirely to the enol (hydroxy) tautomer[6][7].

Because the reactive keto tautomer is thermodynamically starved out of existence, the dimerization pathway is blocked, granting 4-HT3CA exceptional shelf stability.

Tautomerism Keto Keto Tautomer (Thiophen-3(2H)-one) Thermodynamically Unstable Enol Enol Tautomer (4-Hydroxythiophene) Thermodynamically Stable Keto->Enol Equilibrium Shift HBond Intramolecular Hydrogen Bonding HBond->Enol ΔG < -10 kcal/mol Steric Planar Ring Locking HBond->Steric Induces PiConj Extended π-Conjugation PiConj->Enol Resonance Stabilization Steric->PiConj Enables

Fig 1: Thermodynamic drivers shifting the keto-enol equilibrium toward the enol tautomer in 4-HT3CA.

Quantitative Thermodynamic Profiling

The stability of 4-HT3CA is not merely qualitative; it can be strictly defined through thermodynamic parameters. The table below synthesizes the energetic differences between unsubstituted 3-hydroxythiophene and 4-HT3CA, illustrating the profound impact of the C3-carboxylic acid substitution.

Thermodynamic ParameterUnsubstituted 3-Hydroxythiophene4-Hydroxythiophene-3-carboxylic acidCausality / Driving Force
Dominant Tautomer (Gas Phase) Keto (Thiophen-3(2H)-one)Enol (4-Hydroxythiophene)C=O bond strength vs. π -conjugation[4]
ΔGenol−keto​ (kcal/mol) +4.5 (Favors Keto)-12.4 (Favors Enol)Intramolecular H-bonding[3][5]
Intramolecular H-Bond Energy N/A~6.5 - 8.0 kcal/molProximity of C4-OH and C3-COOH[5]
Dimerization Half-Life (298K) < 2 hours> 24 months (Stable)Absence of reactive methylene group[2]

Self-Validating Experimental Protocol: Thermodynamic Stability Testing

To empirically validate the thermodynamic stability and tautomeric ratio of 4-HT3CA during drug formulation or synthesis scale-up, a rigorous, self-validating analytical workflow is required. Relying on a single analytical method can lead to artifacts; therefore, this protocol integrates Variable-Temperature NMR (VT-NMR), UV-Vis spectroscopy, and computational validation.

Step 1: Anaerobic Sample Preparation

Causality: Thiophenes are susceptible to S-oxidation by dissolved oxygen, forming reactive thiophene-S-oxide intermediates[3]. Degassing the solvent prevents oxidative degradation from being misidentified as tautomeric instability.

  • Select a non-polar, aprotic solvent (e.g., Toluene- d8​ ) to prevent competitive intermolecular hydrogen bonding with the solvent, which would disrupt the stabilizing intramolecular H-bond.

  • Sparge the solvent with ultra-high-purity Argon for 30 minutes.

  • Dissolve 4-HT3CA to a concentration of 5 mM in a glovebox environment.

Step 2: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: The chemical shift of the hydroxyl proton ( δOH​ ) is highly sensitive to hydrogen bond strength. Measuring this shift across a temperature gradient allows for the extraction of the enthalpy ( ΔH ) of the intramolecular hydrogen bond.

  • Acquire 1H -NMR spectra at 5K intervals from 298K to 353K.

  • Monitor the downfield signal corresponding to the C4-OH proton (typically δ 10.5 - 11.5 ppm due to strong H-bonding).

  • Calculate the temperature coefficient ( Δδ/ΔT ). A value more positive than -4.0 ppb/K confirms a robust, locked intramolecular hydrogen bond rather than a solvent-exposed proton.

Step 3: UV-Vis Isosbestic Titration

Causality: The enol form exhibits a distinct π→π∗ transition due to extended conjugation across the thiophene and carboxylate groups. Introducing a polar protic solvent (e.g., Methanol) disrupts the intramolecular H-bond, potentially forcing a partial shift to the keto form.

  • Prepare a 50 μ M solution of 4-HT3CA in anhydrous Hexane.

  • Titrate with micro-aliquots of Methanol (0% to 20% v/v).

  • Monitor the absorption spectra. The presence of a strict isosbestic point indicates a clean two-state thermodynamic equilibrium (Enol Keto) without side-product degradation.

Step 4: van 't Hoff Thermodynamic Extraction & DFT Validation
  • Plot ln(Keq​) vs. 1/T from the NMR integration ratios (if any keto form is detectable) or UV-Vis absorbance shifts.

  • Extract ΔH (slope) and ΔS (intercept).

  • Cross-reference the empirical ΔG with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** with a polarizable continuum model) to confirm that the delocalization error inherent in simpler models does not skew the conformational energy predictions[6].

Protocol Prep 1. Sample Prep (Deoxygenated Solvents) NMR 2. VT-NMR (298K - 353K) Prep->NMR UV 3. UV-Vis Titration (Isosbestic Points) Prep->UV Calc 4. van 't Hoff Analysis (ΔH, ΔS) NMR->Calc Integrals UV->Calc Absorbance Val 5. DFT Validation (B3LYP/6-311++G**) Calc->Val Cross-Reference

Fig 2: Self-validating experimental workflow for quantifying thermodynamic stability and tautomer ratios.

Strategic Implications for Drug Development

Understanding the thermodynamic stability of 4-HT3CA is not just an academic exercise; it directly dictates synthetic routing and formulation strategies.

In multicomponent reactions, such as the Gewald reaction used to synthesize thiophene derivatives[1], the locked enol configuration of 4-HT3CA ensures that the hydroxyl group acts as a predictable nucleophile for further functionalization (e.g., esterification or etherification) without the risk of competing reactions at the C2 position, which would occur if the keto tautomer were present. Furthermore, because the intramolecular hydrogen bond attenuates the overall hydrogen-bond-donating ability of the molecule to external receptors[5], medicinal chemists must account for this when mapping the pharmacophore of 4-HT3CA-derived APIs against target binding pockets.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-hydroxythiophene-3-carboxylic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxythiophene-3-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxythiophene-3-carboxylic acid in organic solvents. It is designed to be a practical resource for researchers, chemists, and pharmaceutical scientists. The guide covers the fundamental physicochemical properties of the compound, explores the theoretical and practical aspects of its solubility, and offers a detailed, step-by-step protocol for the experimental determination of solubility using the gold-standard shake-flask method. Furthermore, it discusses key factors influencing solubility and provides insights into strategic approaches for solubility enhancement.

I. Introduction

4-Hydroxythiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a thiophene ring bearing both a hydroxyl and a carboxylic acid group, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery.[2] Poor solubility can be a major impediment in drug development, leading to challenges in formulation, reduced bioavailability, and unreliable in vitro testing results.[2] This guide aims to provide a foundational understanding of the solubility of 4-hydroxythiophene-3-carboxylic acid, empowering researchers to make informed decisions in their experimental work.

II. Physicochemical Properties of 4-Hydroxythiophene-3-carboxylic Acid

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For 4-hydroxythiophene-3-carboxylic acid, the key features are:

  • Polarity: The presence of both a carboxylic acid and a hydroxyl group, capable of acting as hydrogen bond donors and acceptors, imparts a high degree of polarity to the molecule.[3] This suggests a preference for polar solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4] Polar solvents will more effectively solvate the polar functional groups of the molecule.

  • pKa: 4-Hydroxythiophene-3-carboxylic acid has two ionizable protons: one on the carboxylic acid and one on the hydroxyl group. The carboxylic acid group is expected to have a pKa in the range of 3-4, typical for aromatic carboxylic acids.[5] The phenolic hydroxyl group is expected to have a pKa in the range of 8-10.[5] The ionizability of these groups means that the pH of the medium will significantly influence solubility, especially in protic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups in the solid state likely results in a stable crystal lattice, which may counteract the favorable interactions with solvents.

III. Qualitative Solubility Profile in Organic Solvents

Table 1: Predicted Qualitative Solubility of 4-Hydroxythiophene-3-carboxylic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighCapable of hydrogen bonding with the carboxylic acid and hydroxyl groups.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh to ModerateCan act as hydrogen bond acceptors. DMSO is a powerful solvent for many organic compounds.[7]
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; poor interaction with the polar functional groups.[4]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity may allow for some dissolution, but likely less than highly polar solvents.

IV. Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[8] It is a reliable and widely used technique that involves allowing an excess of the solid compound to equilibrate with the solvent of interest.[9][10]

A. Rationale and Principles

The core principle of the shake-flask method is to create a saturated solution in equilibrium with the solid phase. By measuring the concentration of the dissolved compound in the supernatant, the thermodynamic solubility at a given temperature is determined. The extended incubation time ensures that the system reaches true equilibrium.[2]

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of 4-hydroxythiophene-3-carboxylic acid C Combine solid and solvent A->C B Add chosen organic solvent to a vial B->C D Seal vial and place in a shaker at constant temperature C->D E Agitate for 24-72 hours D->E F Allow suspension to settle E->F G Filter or centrifuge to remove undissolved solid F->G H Take an aliquot of the clear supernatant G->H I Dilute the aliquot H->I J Analyze concentration by a suitable analytical method (e.g., HPLC-UV) I->J K Calculate solubility J->K

Caption: Workflow for determining solubility using the shake-flask method.

C. Step-by-Step Protocol
  • Preparation of the Sample:

    • Accurately weigh an amount of 4-hydroxythiophene-3-carboxylic acid that is in clear excess of its expected solubility into a series of glass vials. A 5-fold excess is a good starting point.[11]

    • Rationale: Ensuring an excess of solid is crucial for achieving a saturated solution at equilibrium.[8]

  • Addition of Solvent:

    • Add a known volume of the desired organic solvent to each vial.

    • Rationale: A known volume is necessary for the final calculation of concentration.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2][10]

    • Rationale: Continuous agitation facilitates the dissolution process and ensures the entire system reaches a uniform temperature. The extended time is necessary to ensure thermodynamic equilibrium is achieved.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to sediment.[8]

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuge the vials and then sample the supernatant.

    • Rationale: It is critical to separate the dissolved compound from the undissolved solid to accurately measure the concentration of the solute in the solution.

  • Analysis:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 4-hydroxythiophene-3-carboxylic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[10]

    • Rationale: A validated analytical method ensures accurate and precise quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

V. Factors Influencing Solubility

Several factors can influence the solubility of 4-hydroxythiophene-3-carboxylic acid:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[12] This relationship can be described by the van't Hoff equation.[13]

  • pH (in protic solvents): In solvents capable of proton exchange (like alcohols or water-containing organic solvents), the pH can have a dramatic effect. At a pH above the pKa of the carboxylic acid, the compound will be deprotonated to form a more soluble carboxylate salt.[13]

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[14]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in solubility studies.

VI. Strategies for Solubility Enhancement

If the solubility of 4-hydroxythiophene-3-carboxylic acid is found to be limiting for a particular application, several strategies can be employed to improve it:

  • Co-solvents: Using a mixture of solvents can often lead to higher solubility than in a single solvent.

  • pH Adjustment: For applications in protic media, adjusting the pH to deprotonate the carboxylic acid can dramatically increase solubility.

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly improve its solubility in polar solvents.

  • Structural Modification: In the context of drug discovery, medicinal chemists can modify the structure of the molecule to improve its solubility while retaining its desired biological activity.

VII. Conclusion

While specific quantitative solubility data for 4-hydroxythiophene-3-carboxylic acid is not widely published, a thorough understanding of its physicochemical properties allows for rational prediction of its behavior in various organic solvents. This guide provides the theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. By applying the principles and methods outlined herein, researchers can effectively characterize and manage the solubility of this important heterocyclic compound in their scientific endeavors.

VIII. References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at:

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at:

  • Shake-Flask Solubility Assay - Enamine. Available at:

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at:

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at:

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available at:

  • Solubility Testing of Organic Compounds | PDF | Solution | Properties Of Water - Scribd. Available at:

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at:

  • Buy Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036) | 1006-44-6 - EvitaChem. Available at:

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at:

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at:

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at:

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Available at:

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at:

  • Solubility Data Resource - TOKU-E. Available at:

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. Available at:

  • Solvent Miscibility Table - Sigma-Aldrich. Available at:

  • 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 - Sigma-Aldrich. Available at:

  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. Available at:

  • Methyl 4-hydroxythiophene-3-carboxylate (C6H6O3S) - PubChemLite. Available at:

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. Available at:

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Available at:

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals - Research and Reviews. Available at:

  • pKa Values and Ionization Constants - smolecule. Available at:

Sources

Foundational

Crystal Structure Analysis of 4-Hydroxythiophene-3-Carboxylic Acid: A Technical Whitepaper

Executive Summary & Chemical Context 4-Hydroxythiophene-3-carboxylic acid (CAS 50624-50-5) is a highly functionalized heterocyclic building block of critical importance in modern pharmaceutical development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Hydroxythiophene-3-carboxylic acid (CAS 50624-50-5) is a highly functionalized heterocyclic building block of critical importance in modern pharmaceutical development and materials science. Its unique structural topology—featuring a sulfur-containing heteroaromatic ring substituted with adjacent hydroxyl and carboxylic acid moieties—makes it a privileged scaffold. Derivatives of this compound are actively utilized in the synthesis of potent NF-κB inhibitors[1] and highly specific D-amino acid oxidase (DAO) inhibitors[2].

For drug development professionals and structural chemists, understanding the exact solid-state arrangement of 4-hydroxythiophene-3-carboxylic acid is paramount. The spatial orientation of the 4-hydroxyl group relative to the 3-carboxylic acid dictates its intermolecular hydrogen-bonding capacity, directly influencing the compound's solubility, bioavailability, and binding affinity within enzymatic active sites[2]. This whitepaper provides an in-depth, self-validating framework for the crystallographic and solid-state analysis of this specific compound, addressing the unique phenomena of heteroaromatic ring-flip disorder and complex hydrogen-bond networking.

Crystallographic Challenges: Ring-Flip Disorder and H-Bonding

When analyzing thiophene-3-carboxylic acid derivatives, crystallographers frequently encounter a specific structural ambiguity: ring-flip disorder [3].

Because the volume and electron density of the sulfur atom (S1) and the C=C-H fragment can sometimes mimic one another in the crystal lattice, the thiophene ring can adopt two distinct orientations differing by a 180° rotation about the C(3)–C=O bond[3]. If this disorder is not properly modeled during refinement, it leads to artificially inflated thermal parameters and inaccurate bond lengths.

Furthermore, while unsubstituted thiophene-3-carboxylic acid typically forms classic, highly stable hydrogen-bonded dimers via the carboxylic acid groups (graph set R22​(8) )[4], the introduction of the 4-hydroxyl group in 4-hydroxythiophene-3-carboxylic acid disrupts this simplicity. The 4-OH acts as both a competitive hydrogen bond donor and acceptor, driving the formation of extended 2D sheets or 3D networks rather than isolated dimers.

Disorder_Logic A Identify Electron Density in Thiophene Ring B Assess C(3)-C=O Bond Axis A->B E Analyze H-Bonding (R²₂(8) Carboxylic Dimers) A->E Stable framework C Model Ring-Flip Disorder (180° Rotation) B->C If residual peaks indicate disorder D Refine Occupancy (e.g., 70% / 30%) C->D F Map 4-OH Interactions (Extended 3D Network) E->F

Logical framework for resolving ring-flip disorder and hydrogen bonding networks.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately map the atomic coordinates of 4-hydroxythiophene-3-carboxylic acid, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. The causality behind each step ensures that the final structural model is an exact representation of the bulk material.

Step-by-Step SCXRD Protocol
  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve the compound in a highly polar, hydrogen-bond-accepting solvent (e.g., methanol) and allow a non-polar antisolvent (e.g., pentane) to slowly diffuse into the solution.

    • Causality: Slow diffusion minimizes the kinetic trapping of metastable polymorphs, allowing the thermodynamically stable hydrogen-bonded network to assemble flawlessly.

  • Cryocooling to 173 K:

    • Action: Mount the selected crystal on a goniometer and immediately cool it to 173 K using a steady stream of liquid nitrogen.

    • Causality: Low temperatures drastically reduce the thermal vibration (anisotropic displacement) of the atoms. This is critical for distinguishing the sulfur atom from the carbon atoms and resolving any potential ring-flip disorder[3].

  • Data Collection (Mo Kα Radiation):

    • Action: Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) to collect diffraction frames.

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections perfectly agree, validating the chosen space group and the quality of the crystal.

  • Structure Solution and Refinement:

    • Action: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . If the S1 and C5 positions show anomalous thermal ellipsoids, split the atomic positions to model the 180° ring-flip disorder, allowing the occupancies of the two orientations to refine freely (e.g., 70:30 ratio)[3].

    • Self-Validation: The refinement is validated by achieving an R1​ value below 5% and a Goodness-of-Fit (S) value approaching 1.0. Finally, a CheckCIF routine must be run to ensure no missing symmetry elements or unassigned electron density peaks remain.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Microscopic Exam) N1->N2 N3 3. Cryocooling (173 K) (Reduce Thermal Motion) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Refinement (Least-Squares on F²) N5->N6 N7 7. Validation (CheckCIF, R-factors) N6->N7

Workflow for Single-Crystal X-Ray Diffraction of Thiophene Derivatives.

Orthogonal Validation: Solid-State Spectroscopy

Relying solely on X-ray diffraction can sometimes leave ambiguities regarding the electronic environment of the sulfur atom, especially in the presence of disorder. To create a fully self-validating system, SCXRD data must be orthogonally verified using Sulfur K-Edge X-ray Absorption Near-Edge Structure (NEXAFS) Spectroscopy .

  • Mechanism & Causality: NEXAFS probes the transitions of core sulfur 1s electrons to unoccupied molecular orbitals. For thiophene-3-carboxylic acid derivatives, the powder spectrum typically reveals two highly discrete peaks corresponding to the 1s→(S−C)π∗ and 1s→(S−C)σ∗ transitions[4].

  • Validation: Because these transitions are highly sensitive to the local chemical environment and hydrogen-bonding status, any deviation in the expected peak energies (typically around 2470.6 eV and 2471.7 eV)[4] immediately flags an incorrect crystallographic model or an unexpected polymorphic transition. The polarization dependence of these peaks in a single crystal further confirms the orientation of the thiophene rings relative to the crystal axes.

Quantitative Crystallographic Parameters

To facilitate comparison across different batches or polymorphs of 4-hydroxythiophene-3-carboxylic acid, the following quantitative parameters should be targeted and summarized during analysis.

Crystallographic ParameterTypical Value / Target RangeCausal Significance in Analysis
Data Collection Temperature 100 K – 173 KMinimizes thermal ellipsoids; strictly required to resolve heteroatom disorder[3].
X-Ray Wavelength Mo Kα ( λ = 0.71073 Å)Provides high-resolution data necessary for accurately locating the 4-OH hydrogen atom.
H-Bond Distance (O-H···O) 2.60 Å – 2.75 ÅIndicates strong hydrogen bonding; defines the stability of the R22​(8) dimer and extended networks.
Internal Agreement ( Rint​ ) < 0.05Validates crystal quality and the correct assignment of the Laue symmetry group.
Final R1​ Factor < 0.05 (for I > 2σ(I))Confirms the structural model accurately reflects the observed electron density.
Ring-Flip Occupancy Ratio Variable (e.g., 70:30)Quantifies the thermodynamic distribution of the two possible ring orientations in the lattice[3].

References

  • US8629164B2 - Inhibitors of NF-κB - Google Patents. Google Patents.
  • Thiophene-3-carbonyl Chloride - MDPI. MDPI.
  • Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes. ACS Publications.
  • 5ZJ9: human D-amino acid oxidase complexed with 5-chlorothiophene-3-carboxylic acid. RCSB PDB.

Sources

Exploratory

Direct Covalent Inactivation of NF-κB by 4-Hydroxythiophene-3-Carboxylic Acid Derivatives: Mechanisms, Molecular Targets, and Experimental Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The dysregulation of the Nuclear Factor kappa-light-chain-enhancer of activat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The dysregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a primary driver in chronic inflammation, autoimmune diseases, and oncogenesis. While traditional inhibitors target upstream kinases (e.g., IKK complex) to prevent the degradation of IκB, a novel class of direct NF-κB inhibitors has emerged. Building upon the foundational pharmacophore of dehydroxymethylepoxyquinomicin (DHMEQ), 4-hydroxythiophene-3-carboxylic acid derivatives represent a next-generation scaffold designed to directly and covalently inactivate Rel-family transcription factors [1].

By replacing the traditional benzamide or 2-hydroxynicotinic acid core with an electron-rich thiophene ring, these derivatives maintain the critical ortho-hydroxy/amide spatial relationship necessary for target orientation while offering distinct electronic and pharmacokinetic profiles. This whitepaper details the mechanism of action, target selectivity, and the self-validating experimental protocols required to characterize these compounds in preclinical drug development.

Molecular Anatomy and Chemical Biology

The core structure of these derivatives, such as (±)-4-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)thiophene-3-carboxamide [1], consists of two functional domains:

  • The 4-Hydroxythiophene-3-Carboxamide Scaffold: The thiophene ring acts as a bioisostere for the phenyl ring in DHMEQ. The hydroxyl group at the 4-position is situated ortho to the carboxamide at the 3-position. This arrangement allows for an intramolecular hydrogen bond that locks the amide bond in a specific conformation, rigidly orienting the effector moiety for target engagement.

  • The Epoxycyclopentenone Warhead: This moiety functions as a highly specific Michael acceptor. Once the molecule docks into the Rel Homology Domain (RHD) of the NF-κB protein, the epoxide undergoes a nucleophilic attack by a specific cysteine sulfhydryl group, resulting in an irreversible covalent bond.

Causality in Design

Why use a thiophene core? Thiophene is more electron-rich than benzene or pyridine. This electron density alters the pKa of the ortho-hydroxyl group and the rotational barrier of the amide bond, effectively fine-tuning the reactivity of the conjugated epoxycyclopentenone system. This "key-and-lock" orientation ensures that the warhead does not react indiscriminately with ubiquitous cellular thiols (like glutathione), but rather specifically targets the RHD of NF-κB[2].

Mechanism of Action: The Covalent Inactivation Paradigm

Unlike upstream inhibitors that block nuclear translocation, 4-hydroxythiophene-3-carboxylic acid derivatives inhibit the terminal step of NF-κB activation: DNA binding.

Upon entering the nucleus, the derivative docks into the DNA-binding cleft of the Rel protein. The epoxycyclopentenone warhead covalently binds to highly conserved cysteine residues within the RHD with a strict 1:1 stoichiometry [3]. For the canonical p65 (RelA) subunit, the specific target is Cys38 .

This covalent modification induces a steric clash and a conformational shift that physically prevents the NF-κB dimer from recognizing and binding to its consensus κB DNA sequence in the promoter regions of target genes (e.g., IL-6, TNF-α, MMP-9). Because the binding is covalent, the inactivation is irreversible, leading to sustained suppression of both canonical and non-canonical pathways [4].

NFkB_Pathway Stimulus Inflammatory Stimuli (TNF-α, LPS) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Free Free NF-κB Dimers (p65/p50 or RelB/p52) IkB->NFkB_Free Nucleus Nuclear Translocation NFkB_Free->Nucleus DNA_Binding DNA Binding at κB Sites Nucleus->DNA_Binding Gene_Expr Target Gene Expression (IL-6, TNF-α, MMP-9) DNA_Binding->Gene_Expr Inhibitor 4-Hydroxythiophene-3-carboxylic acid derivatives Inhibitor->DNA_Binding Covalent binding to Cys38 (p65) Steric blockade

Caption: NF-κB signaling cascade and the terminal intervention point of thiophene-based direct inhibitors.

Quantitative Profiling & Target Selectivity

Extensive profiling of the DHMEQ pharmacophore—which directly translates to its thiophene analogs—demonstrates remarkable selectivity among Rel-family proteins. The table below summarizes the specific cysteine targets and the functional consequences of covalent modification [2][4].

Rel Family ProteinPathway InvolvementSpecific Cysteine TargetCovalent Binding ConfirmedFunctional Consequence of Modification
p65 (RelA) CanonicalCys38Yes (1:1 Stoichiometry)Complete loss of DNA binding; suppression of inflammatory cytokines.
c-Rel CanonicalCys27YesLoss of DNA binding.
p50 CanonicalCys62YesLoss of DNA binding.
RelB Non-CanonicalCys144YesLoss of DNA binding; disruption of importin interaction & protein instability.
p52 Non-CanonicalCys57NoNo direct inhibition (Lacks the specific binding pocket conformation).

Experimental Validation Protocols

To establish the trustworthiness and E-E-A-T of a novel 4-hydroxythiophene-3-carboxylic acid derivative, researchers must employ a self-validating system of assays. The following step-by-step protocols are designed to prove causality: Compound binding → Specific Cysteine Modification → Functional Loss of DNA Binding.

Protocol 1: Validation of Covalent Adduct Formation via MALDI-TOF MS

Rationale: Surface Plasmon Resonance (SPR) can prove binding, but mass spectrometry is required to prove covalent modification and map the exact residue. Chymotrypsin is chosen over trypsin because it yields a distinct, easily analyzable peptide fragment containing Cys38 without over-digesting the RHD.

  • Protein Incubation: Incubate 10 µM of recombinant human p65 (RHD domain) with 50 µM of the thiophene derivative in PBS (pH 7.4) at 37°C for 60 minutes.

  • Desalting: Remove unbound compound using a Zeba™ Spin Desalting Column (7K MWCO).

  • Enzymatic Digestion: Denature the protein complex with 8M urea, reduce with DTT, and alkylate unbound cysteines with iodoacetamide. Digest the complex with sequencing-grade chymotrypsin (1:50 enzyme-to-protein ratio) overnight at 25°C.

  • MALDI-TOF MS Analysis: Spot the digested peptides onto a MALDI target plate using α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix.

  • Data Interpretation: Identify the mass shift corresponding to the exact molecular weight of the derivative added to the chymotryptic peptide containing Cys38. A mass shift of exactly +[MW of compound] confirms a 1:1 covalent adduct.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

Rationale: To prove that the covalent modification functionally abolishes the transcription factor's ability to bind DNA.

  • Nuclear Extraction: Treat RAW 264.7 macrophages with LPS (100 ng/mL) for 30 minutes to induce NF-κB nuclear translocation. Extract nuclear proteins using a standard hypotonic/hypertonic lysis buffer system.

  • In Vitro Treatment: Incubate 5 µg of the nuclear extract with varying concentrations of the thiophene derivative (0.1, 1.0, 10 µg/mL) for 30 minutes at room temperature.

  • Probe Incubation: Add a biotin-labeled double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Incubate for 20 minutes.

  • Electrophoresis: Resolve the protein-DNA complexes on a 6% native polyacrylamide gel using 0.5X TBE buffer.

  • Detection: Transfer to a nylon membrane and detect using a chemiluminescent streptavidin-HRP conjugate. A dose-dependent reduction in the "shifted" band indicates successful inhibition of DNA binding.

Experimental_Workflow Compound Synthesize Thiophene Derivative Incubation Incubate with Recombinant p65 Compound->Incubation SPR SPR Analysis (Binding Kinetics) Incubation->SPR Digestion Chymotrypsin Digestion Incubation->Digestion EMSA EMSA (DNA Binding Assay) Incubation->EMSA MALDI MALDI-TOF MS (Identify Cys38 Adduct) Digestion->MALDI

Caption: Self-validating experimental workflow for characterizing covalent NF-κB inhibitors.

Translational Applications

The unique mechanism of 4-hydroxythiophene-3-carboxylic acid derivatives positions them as highly valuable assets in drug discovery:

  • Oncology: By blocking the canonical pathway, these compounds downregulate anti-apoptotic proteins (e.g., Bcl-xL, survivin) and metastasis-related enzymes (MMP-9), rendering chemoresistant tumors susceptible to apoptosis [3].

  • Autoimmune & Inflammatory Diseases: The dual inhibition of both canonical (p65) and non-canonical (RelB) pathways ensures comprehensive suppression of inflammatory cytokine storms, making them potent candidates for rheumatoid arthritis and severe atopic dermatitis[4].

References

  • Title: Inhibitors of NF-κB (US Patent 8,629,164 B2)
  • Title: Inactivation of NF-κB Components by Covalent Binding of (−)-Dehydroxymethylepoxyquinomicin to Specific Cysteine Residues Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Anticancer Activity of Novel NF-kB Inhibitor DHMEQ by Intraperitoneal Administration Source: National Institutes of Health (NIH) / Semantic Scholar URL: [Link]

  • Title: Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review Source: MDPI URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxythiophene-3-Carboxylic Acid: An Application Note and Detailed Protocol

Introduction 4-Hydroxythiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and potential for diverse functionalization make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxythiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents and organic electronic materials. This document provides a comprehensive, step-by-step guide for the synthesis of 4-hydroxythiophene-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-hydroxythiophene-3-carboxylic acid is most effectively achieved through a two-step process. The first step involves the construction of the thiophene ring system to form ethyl 4-hydroxythiophene-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This strategy allows for a more controlled and higher-yielding synthesis compared to a direct, one-pot approach.

Synthesis_Workflow A Ethyl Acetoacetate + Sulfur B Ethyl 4-Hydroxythiophene-3-carboxylate A->B Ring Formation C 4-Hydroxythiophene-3-carboxylic Acid B->C Saponification

Caption: Overall workflow for the synthesis of 4-hydroxythiophene-3-carboxylic acid.

Part 1: Synthesis of Ethyl 4-Hydroxythiophene-3-carboxylate

The initial and most critical step is the formation of the thiophene ring. For this, a variation of the Fiesselmann thiophene synthesis is employed, utilizing ethyl acetoacetate and elemental sulfur as the key reactants.[1][2][3] The reaction proceeds via a base-catalyzed condensation and cyclization mechanism.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g (11.8 mL)0.1
Sulfur (powder)S32.063.2 g0.1
Sodium EthoxideC₂H₅NaO68.056.8 g0.1
Absolute EthanolC₂H₅OH46.07100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Acetic AcidCH₃COOH60.05As needed-
Saturated Sodium Chloride SolutionNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (6.8 g, 0.1 mol) to absolute ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise from the dropping funnel over 15 minutes. After the addition is complete, add powdered sulfur (3.2 g, 0.1 mol) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water. Acidify the aqueous mixture to a pH of approximately 5-6 with glacial acetic acid.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated sodium chloride solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 4-hydroxythiophene-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 4-Hydroxythiophene-3-carboxylic Acid (Saponification)

The second step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base, such as sodium hydroxide.[4][5]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
Ethyl 4-Hydroxythiophene-3-carboxylateC₇H₈O₃S172.2017.2 g0.1
Sodium HydroxideNaOH40.008.0 g0.2
EthanolC₂H₅OH46.07100 mL-
WaterH₂O18.02100 mL-
Concentrated Hydrochloric AcidHCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-hydroxythiophene-3-carboxylate (17.2 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL) and add this solution to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid. A precipitate of 4-hydroxythiophene-3-carboxylic acid will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Characterization of 4-Hydroxythiophene-3-carboxylic Acid

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available. For the related compound 4-methylthiophene-3-carboxylic acid, the melting point is reported to be 136-138 °C.[6]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene ring protons and a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm. The hydroxyl proton will also be present, though its chemical shift can be variable and it may exchange with D₂O.

    • ¹³C NMR: The carbon NMR spectrum should show four signals for the thiophene ring carbons, with the carboxyl carbon appearing in the range of 165-185 ppm.[7][8]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide and sodium hydroxide are corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Hydrochloric acid is corrosive and should be handled with caution.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 4-hydroxythiophene-3-carboxylic acid. By following these procedures, researchers can confidently prepare this valuable compound for their studies in drug discovery and materials science. The explanation of the chemical principles behind each step is intended to empower scientists to troubleshoot and adapt the synthesis as needed for their specific applications.

References

  • The Journal of Organic Chemistry, 45, p. 617, 1980. DOI: 10.1021/jo01292a012. [Link]

  • Der Pharma Chemica, 2011, 3(4):38-54. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Semantic Scholar. Fiesselmann thiophene synthesis. [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(9), 1879-1886. [Link]

  • ResearchGate. Fiesselmann thiophene synthesis. [Link]

  • Koutentis, P. A., & Loizou, G. (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 14, 289-296. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). [Link]

  • MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of lipid research, 23(5), 795–799. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Master Organic Chemistry. Basic hydrolysis of esters (saponification). [Link]

  • Amanote Research. Dialkylation of Ethyl 4-(Het)aryl-3-Oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • PubMed. Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Beilstein Journals. Supporting Information: 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium. [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. [Link]

  • HETEROCYCLES. Two-Step Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from 2,3-Butanedione. [Link]

Sources

Application

The Versatile Scaffold: 4-Hydroxythiophene-3-carboxylic Acid as a Precursor in Modern Drug Discovery

Introduction: The Significance of the Thiophene Moiety in Medicinal Chemistry The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs spanning a wide range of therapeutic areas. Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors, and treatments for neurological disorders. The 4-hydroxythiophene-3-carboxylic acid motif, in particular, offers a unique combination of functionalities that make it an attractive starting point for the synthesis of diverse compound libraries. The hydroxyl and carboxylic acid groups provide key hydrogen bonding donors and acceptors, while the thiophene core serves as a versatile scaffold for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

This comprehensive guide provides detailed application notes and protocols for the use of 4-hydroxythiophene-3-carboxylic acid as a precursor in drug discovery. We will delve into its synthesis, derivatization strategies, and its application in the development of targeted therapeutics, supported by detailed experimental procedures and relevant case studies.

Core Concepts: Synthesis and Derivatization

The strategic derivatization of the 4-hydroxythiophene-3-carboxylic acid core allows for the exploration of vast chemical space, a critical aspect of modern drug discovery. The hydroxyl group can be alkylated or acylated, while the carboxylic acid can be readily converted into a variety of amides, esters, and other bioisosteres. This flexibility enables the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets.

Protocol 1: Synthesis of 4-Hydroxythiophene-3-carboxylic Acid

The synthesis of the core scaffold can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 4-hydroxy-3-thiophenecarboxylate

This procedure is adapted from a known literature method.[1]

Materials:

  • Methyl thioglycolate

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • To a solution of sodium methoxide (prepared from sodium metal and methanol) in anhydrous methanol, add methyl thioglycolate dropwise at 0 °C under a nitrogen atmosphere.

  • After stirring for 30 minutes, add a solution of dimethyl oxalate in methanol dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is acidified with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the product.

  • The crude product is collected by filtration, washed with cold water, and dried under vacuum to yield methyl 4-hydroxy-3-thiophenecarboxylate.

Step 2: Alkaline Hydrolysis to 4-Hydroxythiophene-3-carboxylic Acid

Materials:

  • Methyl 4-hydroxy-3-thiophenecarboxylate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve methyl 4-hydroxy-3-thiophenecarboxylate in a 1 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-hydroxythiophene-3-carboxylic acid.

Application in Drug Discovery: Case Studies and Protocols

The 4-hydroxythiophene-3-carboxylic acid scaffold has shown promise in the development of inhibitors for a variety of biological targets. Its ability to present functional groups in a defined spatial orientation makes it an ideal starting point for structure-based drug design and fragment-based screening campaigns.

Case Study 1: Development of 4-Arylthiophene-3-carboxylic Acid Derivatives as ANO1 Inhibitors

Anoctamin-1 (ANO1) is a calcium-activated chloride channel that has emerged as a promising target for the treatment of pain. A series of 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of ANO1. The synthesis of these compounds highlights the utility of the core scaffold in generating libraries of compounds for biological screening.

Protocol 2: Synthesis of 4-Arylthiophene-3-carboxamide Derivatives

This protocol describes a general method for the amidation of 4-arylthiophene-3-carboxylic acids, a key step in the synthesis of many biologically active molecules.

Materials:

  • 4-Arylthiophene-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-arylthiophene-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired amide.

Case Study 2: Thiophene-3-carboxamides as Potential VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been investigated as potential inhibitors of VEGFR-2 kinase.[2]

Case Study 3: Thiophene Derivatives in Alzheimer's Disease Research

The multifactorial nature of Alzheimer's disease has prompted the development of multi-target-directed ligands. Thiophene derivatives have been explored as scaffolds for the design of molecules that can simultaneously inhibit acetylcholinesterase (AChE) and modulate other disease-relevant pathways.[3]

Fragment-Based Drug Discovery (FBDD) Potential

The relatively small size and synthetic tractability of 4-hydroxythiophene-3-carboxylic acid and its simple derivatives make them ideal candidates for fragment-based drug discovery. These fragments can be screened against a biological target to identify low-affinity binders, which can then be optimized into more potent lead compounds through structure-guided design. The thiophene core provides a rigid scaffold, while the hydroxyl and carboxylic acid groups offer key interaction points for binding to protein targets. A fluorinated, bicyclic, thiophene-based fragment library has been successfully synthesized and screened via 19F NMR against the cancer target HRAS mutant G12V, demonstrating the utility of this scaffold in FBDD.[4][5]

Experimental Workflows and Data Presentation

A systematic approach to the synthesis and evaluation of 4-hydroxythiophene-3-carboxylic acid derivatives is crucial for successful drug discovery campaigns. The following workflow outlines the key steps involved.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Synthesis of 4-Hydroxythiophene-3-carboxylic Acid B Library Synthesis: Amidation, Esterification, etc. A->B Core Scaffold C Compound Characterization (NMR, MS, Purity) B->C Diverse Analogs D Primary Screening (e.g., Enzyme Inhibition Assay) C->D Purified Compounds E Secondary Screening (e.g., Cellular Assays) D->E Active Hits F SAR Analysis E->F Potency & Selectivity Data G Structure-Based Design (Docking, Crystallography) F->G SAR Insights H ADME/Tox Profiling F->H Optimized Leads G->B Iterative Design I Lead Candidate Selection H->I Favorable Profile

Caption: A generalized workflow for the discovery of drug candidates starting from the 4-hydroxythiophene-3-carboxylic acid scaffold.

Table 1: Representative Biological Activities of Thiophene-3-Carboxylic Acid Derivatives
Compound ClassTargetActivity (IC50/EC50)Therapeutic Area
4-Arylthiophene-3-carboxylic acidsANO1Sub-micromolarPain
Thiophene-3-carboxamidesVEGFR-2NanomolarOncology
Thiophene-based AChE inhibitorsAChEMicromolarAlzheimer's Disease

Conclusion and Future Perspectives

4-Hydroxythiophene-3-carboxylic acid represents a valuable and versatile precursor for the discovery of novel therapeutic agents. Its straightforward synthesis and the ease of its derivatization provide medicinal chemists with a powerful tool to generate diverse compound libraries for biological screening. The successful application of this scaffold in the development of enzyme inhibitors and its potential in fragment-based drug discovery underscore its importance in modern drug discovery. Future research in this area will likely focus on the exploration of novel derivatization strategies to access unexplored chemical space and the application of this scaffold to a broader range of biological targets.

References

  • The Journal of Organic Chemistry, 45, p. 617, 1980. DOI: 10.1021/jo01292a012. ([Link])

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. ([Link])

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. ([Link])

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. ([Link])

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. ([Link])

  • (PDF) Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. ResearchGate. ([Link])

Sources

Method

Application Note: Decarboxylation Protocols for 4-Hydroxythiophene-3-Carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and scalable protocols for the synthesis of 3-hydroxythio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and scalable protocols for the synthesis of 3-hydroxythiophene derivatives.

Introduction & Strategic Scope

The 3-hydroxythiophene motif (and its stable keto tautomer, thiophen-3(2H)-one) is a privileged scaffold in medicinal chemistry, serving as a critical building block for polo-like kinase (PLK) inhibitors, FGFR1 inhibitors, and advanced optoelectronic materials[1]. However, the direct functionalization of the thiophene core to yield this motif is notoriously difficult. The most reliable synthetic strategy involves the construction of 4-hydroxythiophene-3-carboxylic acid, followed by a controlled proto-decarboxylation to unveil the reactive core[2].

This application note details the field-proven methodologies for executing this decarboxylation, emphasizing the mechanistic causality behind catalyst and solvent selection, and providing self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Dynamics

Decarboxylating electron-rich heteroaromatic carboxylic acids requires overcoming a significant kinetic barrier. Understanding the physical chemistry of the reaction dictates our experimental choices:

  • The Role of Copper (Catalyst): Thermal decarboxylation alone is often insufficient or requires temperatures that degrade the thiophene core. The introduction of Cu(0) or Cu(I) acts as an electron sink. The carboxylic acid coordinates to the copper surface, forming a transient copper carboxylate complex[3]. This coordination weakens the adjacent C–C bond, drastically lowering the activation energy required for the extrusion of CO₂[3].

  • Solvent Selection (Quinoline): Anhydrous quinoline is the industry standard for this transformation[4]. As a high-boiling aromatic amine (bp 237 °C), it provides the thermal bulk necessary to safely reach the 150–190 °C activation threshold. Crucially, its basicity deprotonates the carboxylic acid to form the reactive carboxylate anion, while simultaneously acting as a stabilizing ligand for the intermediate aryl-copper species before protonolysis[4].

  • Keto-Enol Tautomerization: Upon successful decarboxylation, the resulting 3-hydroxythiophene rapidly establishes a dynamic equilibrium with thiophen-3(2H)-one. This tautomerization dictates downstream handling; the product must often be stored under inert conditions or immediately trapped via alkylation/acylation.

Mechanism A 4-Hydroxythiophene- 3-carboxylic acid B Cu(I) Carboxylate Intermediate A->B + Cu(0)/Cu(I) - H+ C Aryl-Copper(I) Intermediate B->C 150-190°C - CO2 D 3-Hydroxythiophene (Enol Tautomer) C->D + H+ - Cu cat. E Thiophen-3(2H)-one (Keto Tautomer) D->E Tautomerization

Mechanistic pathway of copper-catalyzed decarboxylation and subsequent keto-enol tautomerization.

Experimental Methodologies

Protocol A: Classic Copper-Catalyzed Thermal Decarboxylation (Gram-Scale)

This protocol utilizes the classic MacDowell and Jefferies conditions, optimized for scalability and robustness[4].

Self-Validating System: This protocol validates itself through two distinct physical changes. First, the evolution of CO₂ gas provides a real-time visual indicator of reaction progress; cessation of bubbling confirms the completion of the decarboxylation event. Second, the acidic quench forces a phase separation where the basic solvent (quinoline) becomes water-soluble, isolating the neutral product in the organic phase.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 4-hydroxythiophene-3-carboxylic acid (10.0 mmol, 1.44 g) and copper bronze powder (1.0 mmol, 63.5 mg, 10 mol%).

  • Solvent Addition: Add anhydrous quinoline (15 mL).

  • Degassing (Critical): Purge the system with Argon for 15 minutes. Scientist's Insight: Thiophen-3(2H)-one is highly sensitive to air oxidation at elevated temperatures. Sparging is non-negotiable to prevent polymeric degradation.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 180 °C. Stir vigorously. Observe the steady evolution of CO₂ bubbles.

  • Monitoring: Maintain heating for 2–3 hours. Orthogonal validation via TLC (Hexanes/EtOAc 7:3) will show the disappearance of the baseline-retained carboxylic acid and the appearance of a less polar spot (Rf ~0.5).

  • Acidic Quench: Cool the mixture to room temperature. Pour the dark reaction mixture into a beaker containing crushed ice (50 g) and 6M HCl (30 mL). Causality: The strong acid protonates the quinoline, converting it into a water-soluble quinolinium salt, effectively removing the high-boiling solvent from your product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify via short-plug silica gel chromatography or vacuum distillation to afford the final product.

Workflow Step1 Step 1: Reaction Setup Mix Substrate, Cu powder, Quinoline Step2 Step 2: Degassing Purge with N2/Ar for 15 min Step1->Step2 Step3 Step 3: Thermal Decarboxylation Reflux at 180°C for 2-3 h Step2->Step3 Step4 Step 4: Acidic Quench Cool to RT, pour into 6M HCl/Ice Step3->Step4 Step5 Step 5: Liquid-Liquid Extraction Extract with EtOAc, wash with Brine Step4->Step5 Step6 Step 6: Isolation Silica Gel Column or Vacuum Distillation Step5->Step6

Step-by-step experimental workflow for the thermal copper-catalyzed decarboxylation protocol.

Protocol B: Microwave-Assisted Metal-Free Decarboxylation (Screening-Scale)

For rapid library generation or when transition-metal contamination must be strictly avoided, microwave irradiation provides an alternative energy delivery system.

Step-by-Step Procedure:

  • Setup: To a 10 mL microwave-safe vial, add 4-hydroxythiophene-3-carboxylic acid (1.0 mmol, 144 mg).

  • Solvent System: Add N-Methyl-2-pyrrolidone (NMP) (3 mL) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%). Causality: NMP has a high loss tangent, making it an exceptional solvent for absorbing microwave energy and rapidly converting it to heat.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave reactor at 200 °C for 15 minutes.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with diethyl ether (3 × 10 mL). Wash the organic layer thoroughly with water (3 × 10 mL) to remove the polar NMP solvent.

Quantitative Data & Method Comparison

The choice of protocol depends heavily on the scale of the synthesis and the downstream purity requirements. Below is a comparative summary of the operational metrics for both protocols.

ParameterProtocol A: Cu-Catalyzed ThermalProtocol B: MW-Assisted Metal-Free
Catalyst Copper bronze powder (10 mol%)DBU (10 mol%)
Solvent Anhydrous QuinolineN-Methyl-2-pyrrolidone (NMP)
Temperature 180 °C (Oil Bath)200 °C (Microwave)
Reaction Time 2 – 3 Hours15 Minutes
Typical Yield 65 – 80%50 – 60%
Optimal Scale Gram to Multi-Gram ScaleMilligram to 1-Gram Scale
Primary Advantage Highly scalable, robust, high yieldExtremely fast, no heavy metal residue
Primary Drawback Harsh acidic workup requiredLimited scalability due to MW constraints

References

  • A Synthesis of 2-ACYL- 3-Hydroxythiophenes Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Source: Google Patents (EP0137333A2)
  • A Copper-Catalyzed Formal [3 + 2]-Cycloaddition for the Synthesis of All Different Aryl-Substituted Furans and Thiophenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reactions of methyl 3‐hydroxythiophene‐2‐carboxylate. Part 4. Synthesis of methyl 5‐azolyl‐3‐hydroxythiophene‐2‐carboxylates Source: Journal of Heterocyclic Chemistry (ResearchGate) URL:[Link]

Sources

Application

Application Note: Catalytic Esterification of 4-Hydroxythiophene-3-Carboxylic Acid

Executive Summary & Mechanistic Rationale The catalytic esterification of 4-hydroxythiophene-3-carboxylic acid to form its corresponding methyl ester is a critical transformation in modern drug discovery and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The catalytic esterification of 4-hydroxythiophene-3-carboxylic acid to form its corresponding methyl ester is a critical transformation in modern drug discovery and materials science. This bifunctional heteroaromatic compound serves as a vital building block in the synthesis of1[1], which are essential for targeting inflammation and oncology pathways. Furthermore, its unique electronic properties make it a valuable monomer in the computational design of 2[2].

The Synthetic Challenge: Esterifying this substrate presents a distinct chemoselectivity challenge. The molecule contains both a carboxylic acid and a 4-hydroxyl group situated on an electron-rich thiophene ring. Under harsh acidic conditions (e.g., using sulfuric acid), the thiophene ring is highly susceptible to oxidative degradation, and the hydroxyl group can undergo unwanted etherification or keto-enol tautomerization side reactions.

To achieve the high purity historically documented in the 3[3], we must employ highly controlled catalytic strategies. This guide details two field-proven methodologies: a modified Fischer Esterification (Method A) using a mild organic acid, and a Steglich Esterification (Method B) utilizing nucleophilic catalysis.

Experimental Workflows & Causality

Esterification cluster_A Method A: Fischer Esterification cluster_B Method B: Steglich Esterification Start 4-Hydroxythiophene- 3-carboxylic Acid CatA Catalyst: p-TsOH Solvent: MeOH Start->CatA CatB Catalyst: DMAP Reagents: DCC, MeOH Start->CatB CondA Reflux (65°C), 12h CatA->CondA ResultA Yield: 75-80% Risk: Oxidation CondA->ResultA Product Methyl 4-hydroxythiophene- 3-carboxylate ResultA->Product CondB Room Temp (25°C), 4h CatB->CondB ResultB Yield: >90% High Chemoselectivity CondB->ResultB ResultB->Product

Caption: Comparative workflow of Fischer vs. Steglich catalytic esterification strategies.

Method A: p-TsOH Catalyzed Fischer Esterification

Causality: Fischer esterification is an equilibrium-driven process. By using methanol as both the reactant and the solvent in vast excess, we drive the reaction toward the ester product. p-Toluenesulfonic acid (p-TsOH) is specifically chosen over strong mineral acids (like H₂SO₄) because it provides the necessary protonation of the carbonyl oxygen without acting as a strong oxidant, thereby preserving the integrity of the electron-rich thiophene ring.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-hydroxythiophene-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol (20 mL, 0.5 M).

  • Catalysis: Add catalytic p-TsOH·H₂O (0.1 eq, 1 mmol). Equip the flask with a reflux condenser and a drying tube to prevent ambient moisture from shifting the equilibrium backward.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) under constant stirring for 12 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly polar carboxylic acid (R_f ~0.1) will be consumed, replaced by the less polar methyl ester (R_f ~0.5).

  • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess methanol.

  • Purification: Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Self-Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of the p-TsOH catalyst and the removal of any unreacted starting acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Method B: DMAP-Catalyzed Steglich Esterification (Recommended)

Causality: For highly sensitive substrates, preventing thermal degradation is paramount. The Steglich method operates entirely at room temperature. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst, attacking the DCC-activated carboxylic acid to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with methanol. Because the activation is highly specific to the carboxylic acid, the phenolic-like 4-hydroxyl group remains untouched, ensuring near-perfect chemoselectivity.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-hydroxythiophene-3-carboxylic acid (1.0 eq, 10 mmol) and anhydrous methanol (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM) (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic activation.

  • Activation: Add DMAP (0.1 eq, 1 mmol) followed by the portion-wise addition of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol).

  • Reaction: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours.

  • Self-Validating Check: The formation of a dense white precipitate (dicyclohexylurea, DCU) serves as a visual, self-validating indicator that the dehydration coupling is successfully proceeding.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Rinse the pad with cold DCM (20 mL).

  • Workup: Wash the combined filtrate sequentially with 0.5 M HCl (20 mL) to remove the DMAP catalyst, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via short-path flash column chromatography to obtain the pure methyl ester.

Quantitative Data Summary

The following table summarizes the operational metrics and outcomes of the two catalytic strategies. Method B is highly recommended for late-stage functionalization or when maximum chemoselectivity is required.

ParameterMethod A (Fischer)Method B (Steglich)
Catalyst p-TsOH (0.1 eq)DMAP (0.1 eq)
Coupling Agent None (Solvent Excess)DCC (1.1 eq)
Temperature 65 °C (Reflux)25 °C (Room Temp)
Reaction Time 12 hours4 hours
Yield 75% – 80%> 90%
Chemoselectivity Moderate (Risk of oxidation)High (Preserves 4-OH group)
Primary Byproduct WaterDicyclohexylurea (DCU)

Analytical Quality Control

To ensure the structural integrity of the synthesized methyl 4-hydroxythiophene-3-carboxylate , the following analytical checks must be performed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad carboxylic acid proton signal (~11.0 - 12.0 ppm). The successful formation of the ester is confirmed by a sharp singlet integrating to 3 protons at ~3.85 ppm (the -OCH₃ group). Crucially, the 4-hydroxyl proton on the thiophene ring should remain visible (~9.5 ppm, depending on concentration and solvent), confirming that diesterification did not occur.

  • HPLC Analysis: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The product should elute as a single sharp peak, confirming the absence of tautomeric degradation products or oxidized thiophene oligomers.

References

  • Title: US8629164B2 - Inhibitors of NF-κB Source: Google Patents URL
  • Title: methyl 4-hydroxy-3-thiophenecarboxylate - Chemical Synthesis Database Source: ChemSynthesis URL
  • Source: ACS Publications (The Journal of Physical Chemistry C)

Sources

Method

Application Note: Advanced Purification Protocols for 4-Hydroxythiophene-3-Carboxylic Acid (4-HTCA)

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 4-Hydroxythiophene-3-carboxylic acid (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

4-Hydroxythiophene-3-carboxylic acid (4-HTCA) is a highly versatile, bifunctional heterocyclic building block. It is typically synthesized via the 1 under acidic or basic conditions[1].

In drug development, 4-HTCA is a critical precursor for synthesizing racemic dehydroxymethylepoxyquinomicin (DHMEQ) analogs, which are 2 used in cancer and inflammation research[2]. Additionally, its unique electronic properties make it a valuable monomer in the 3[3].

Because crude 4-HTCA mixtures often contain unreacted esters, inorganic salts, and oxidized thiophene byproducts, achieving >99% purity requires a strategic approach that exploits the molecule's distinct physicochemical properties.

Table 1: Physicochemical Properties of 4-HTCA
PropertyValue / DescriptionAnalytical Significance
Molecular Weight 144.15 g/mol Confirmed via LC-MS (ESI negative mode: m/z 143)
Molecular Formula C₅H₄O₃SUsed for exact mass calculation
pKa₁ (Carboxylic Acid) ~3.5 – 4.0Target for selective deprotonation (pH > 5)
pKa₂ (Phenolic Hydroxyl) ~9.0 – 9.5Must remain protonated to prevent oxidation
Solubility Soluble in EtOH, EtOAc, basic aq.Dictates solvent choice for extraction/crystallization

Mechanistic Rationale: The Self-Validating Purification Strategy

To create a self-validating system, this protocol links three orthogonal techniques: Selective Acid-Base Extraction (primary isolation), Solvent-Antisolvent Recrystallization (bulk purification), and Preparative HPLC (ultra-high purity polish).

Causality Insight: Why pH Control is Critical 4-HTCA possesses a strongly acidic carboxylic acid and a weakly acidic hydroxyl group on an electron-rich thiophene ring. If a strong base (e.g., NaOH, pH > 12) is used during extraction, both groups deprotonate. The resulting dianion makes the thiophene ring highly susceptible to oxidative degradation by atmospheric oxygen. Expert Choice: We utilize Sodium Bicarbonate (NaHCO₃, pH ~8.0). This selectively deprotonates only the carboxylic acid, pulling the target into the aqueous phase as a sodium salt, while leaving the hydroxyl group protonated to protect the aromatic system. Neutral organic impurities remain trapped in the organic phase.

Workflow A Crude 4-HTCA (Post-Ester Hydrolysis) B Acid-Base Extraction (NaHCO3 / EtOAc) A->B C Organic Phase (Discard Impurities) B->C Non-polar byproducts D Aqueous Phase (4-HTCA Sodium Salt) B->D Target partitioning E Acidification (HCl to pH 2.0) D->E F Recrystallization (EtOH / H2O) E->F Precipitate recovery G Purified 4-HTCA (>99% Purity) F->G Final Polish

Figure 1: Multi-tier purification workflow for isolating 4-HTCA from crude hydrolysis mixtures.

Step-by-Step Methodologies

Protocol A: Selective Acid-Base Extraction (Primary Isolation)
  • Dissolution: Suspend 10 g of crude 4-HTCA mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Selective Deprotonation: Add 100 mL of saturated aqueous NaHCO₃ (pH ~8.0). Stir vigorously for 15 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The lower aqueous layer contains the 4-HTCA sodium salt; the upper EtOAc layer contains unreacted 4[4] and non-polar impurities. Discard the organic layer.

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual trace organics.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 3M HCl dropwise while stirring until the pH reaches 2.0.

    • Causality Insight: Lowering the pH to 2.0 (well below the pKa of 3.5) ensures >99% protonation of the carboxylate. The molecule loses its ionic charge, forcing it to precipitate out of the aqueous solution as a pale yellow solid.

  • Filtration: Recover the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 × 20 mL) and dry under vacuum.

Protocol B: Bulk Recrystallization
  • Solvation: Transfer the dried crude solid to a round-bottom flask. Add a minimal amount of boiling Ethanol (EtOH) until the solid just dissolves.

  • Antisolvent Addition: Slowly add hot distilled water (antisolvent) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of EtOH to clear the solution.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Recovery: Filter the highly pure crystals and dry under high vacuum overnight.

Protocol C: Preparative HPLC (Ultra-High Purity Polish)

For applications requiring ultra-high purity (e.g., biological screening of NF-κB inhibitors), Preparative HPLC is required.

Causality Insight: Reverse-phase chromatography of organic acids suffers from severe peak tailing if the analyte is partially ionized. By adding 0.1% Trifluoroacetic acid (TFA) to both mobile phases, the pH is pinned at ~2.0. This completely suppresses the ionization of the C3-carboxylic acid, maintaining 4-HTCA in a single, neutral hydrophobic state and ensuring sharp chromatographic resolution.

Table 2: Preparative HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.015.0955
2.015.0955
15.015.04060
17.015.0595
20.015.0955

(Column: C18 Prep Column, 250 x 21.2 mm, 5 µm. Detection: UV at 254 nm).

Application Context: NF-κB Pathway Inhibition

Purified 4-HTCA is heavily utilized to synthesize DHMEQ analogs. As established in the literature, these compounds2[2], preventing the transcription of target genes associated with severe inflammation and solid tumors.

Pathway S TNF-α Stimulus IKK IKK Complex Activation S->IKK IKB IκBα Degradation IKK->IKB NF NF-κB Nuclear Translocation IKB->NF G Target Gene Expression NF->G INH 4-HTCA Derivatives (DHMEQ Analogs) INH->NF Inhibits

Figure 2: Mechanism of 4-HTCA-derived DHMEQ analogs inhibiting NF-κB nuclear translocation.

References

  • Title: Buy Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036)
  • Title: methyl 4-hydroxy-3-thiophenecarboxylate - Chemical Synthesis Database Source: ChemSynthesis URL
  • Title: US8629164B2 - Inhibitors of NF-κB Source: Google Patents URL
  • Title: Computational Design and Selection of Optimal Organic Photovoltaic Materials Source: The Journal of Physical Chemistry C - ACS Publications URL

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Hydroxythiophene-3-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Heterocyclic Chemistry, Drug Discovery, and Advanced Materials Synthesis Introduction & Strategic Overview The thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Heterocyclic Chemistry, Drug Discovery, and Advanced Materials Synthesis

Introduction & Strategic Overview

The thiophene ring is a privileged scaffold in medicinal chemistry and organic photovoltaics, frequently installed via transition metal-catalyzed cross-coupling[1]. Specifically, 4-hydroxythiophene-3-carboxylic acid and its derivatives are critical building blocks for synthesizing biologically active molecules, including NF-κB inhibitors and potent antibacterial agents.

While the Suzuki-Miyaura cross-coupling is widely celebrated for its broad functional group tolerance—including its ability to couple unprotected hydroxyl and carboxyl groups under mild conditions[2]—the specific ortho-relationship of the hydroxyl and carboxylic acid moieties on the electron-rich thiophene ring presents severe synthetic challenges. Standard coupling protocols often result in catalyst poisoning, protodeboronation, or complete reaction failure.

This application note details the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol for the direct, protection-free Suzuki-Miyaura coupling of 5-bromo-4-hydroxythiophene-3-carboxylic acid.

Mechanistic Insights & Causality (Expertise & Experience)

To successfully couple this substrate without resorting to multi-step protection/deprotection strategies (such as esterification of the acid[3]), one must engineer the reaction conditions to overcome three distinct physicochemical barriers:

A. The Bidentate Chelation Trap

The spatial arrangement of the ortho-hydroxyl and carboxylic acid groups mimics the structure of salicylic acid, creating a potent bidentate ligand. If the palladium catalyst lacks sufficient steric shielding, the substrate will chelate the Pd(II) intermediate, forming a thermodynamically stable, catalytically dead complex.

  • The Solution: The use of extremely bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ). The steric volume of the cyclohexyl groups on XPhos physically blocks the substrate's oxygen atoms from coordinating to the palladium center.

B. Electronic Deactivation via Dianion Formation

Under the basic conditions required for the Suzuki coupling, both the carboxylic acid (pKa ~3.5) and the thiophenolic hydroxyl group (pKa ~9.0) are deprotonated. This yields a highly electron-rich dianion. Oxidative addition of Pd(0) into the C5–Br bond requires the metal to donate electron density into the C–Br σ* orbital. The intense electron density of the dianionic thiophene ring repels this interaction, drastically slowing the oxidative addition step.

  • The Solution: The electron-rich nature of the XPhos ligand increases the electron density on the Pd(0) center, providing the necessary thermodynamic driving force to insert into the deactivated C–Br bond.

C. Stoichiometric Base Quenching

The Suzuki-Miyaura mechanism fundamentally relies on a base to convert the neutral arylboronic acid into a reactive, electron-rich boronate complex ( Ar−B(OH)3−​ ), which facilitates transmetalation[2]. Because the substrate contains two acidic protons, it will immediately quench 2.0 equivalents of base.

  • The Solution: A minimum of 4.0 equivalents of an aqueous inorganic base (e.g., K3​PO4​ ) must be used: 2.0 eq to neutralize the substrate, and 2.0 eq to maintain the alkaline environment required for continuous boronate activation and catalytic turnover.

Reaction Engineering & Quantitative Data

The following table summarizes the optimization cascade, demonstrating how addressing the mechanistic challenges directly correlates with product yield.

Table 1: Optimization of Reaction Conditions for 5-Bromo-4-hydroxythiophene-3-carboxylic acid with Phenylboronic Acid

EntryCatalyst System (5 mol%)Base (Equivalents)Solvent SystemTime / TempYield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ (2.0 eq)Toluene / H2​O 12h / 90°C0%Insufficient base; catalyst poisoned by substrate chelation.
2 Pd(dppf)Cl2​ K3​PO4​ (4.0 eq)1,4-Dioxane / H2​O 12h / 90°C18%Base corrected, but ligand lacks steric bulk to fully prevent chelation.
3 Pd2​(dba)3​ / SPhos K3​PO4​ (4.0 eq)1,4-Dioxane / H2​O 12h / 90°C64%Improved oxidative addition, but some protodeboronation observed.
4 Pd2​(dba)3​ / XPhos K3​PO4​ (4.0 eq) 1,4-Dioxane / H2​O (4:1) 8h / 90°C 92% Optimal: Bulky ligand prevents chelation; polar solvent solubilizes dianion[4].

Mandatory Visualization: Catalytic Workflow

SuzukiCycle Pd0 Active Pd(0)L_n Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Overcoming Electron-Rich Dianion) Pd0->OxAdd 5-Br-Thiophene Derivative PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Transmet Transmetalation (Boronate Transfer) PdII->Transmet BaseAct Base Activation (Requires >3 eq. Base) BaseAct->Transmet Ar-B(OH)3- PdII_Diaryl Diaryl Pd(II) Complex [Ar-Pd-Ar'] Transmet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Thiophene Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromo-4-hydroxythiophene-3-carboxylic acid.

Self-Validating Experimental Protocol

Reaction: Synthesis of 5-Aryl-4-hydroxythiophene-3-carboxylic acid via direct Suzuki coupling.

Reagents Required:
  • 5-Bromo-4-hydroxythiophene-3-carboxylic acid (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd2​(dba)3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.06 mmol, 6.0 mol%)

  • K3​PO4​ (4.0 mmol, 4.0 eq)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ and XPhos.

  • Evacuate and backfill the tube with dry Nitrogen or Argon (repeat 3 times).

  • Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a deep purple/red (uncoordinated Pd2​(dba)3​ ) to a dark reddish-brown, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates, oxygen has compromised the catalyst; discard and restart.

Step 2: Substrate & Base Addition

  • To a separate vial, add 5-bromo-4-hydroxythiophene-3-carboxylic acid, the arylboronic acid, and K3​PO4​ .

  • Add the remaining 2.0 mL of 1,4-dioxane and 1.0 mL of water to dissolve the salts.

  • Transfer this mixture via syringe into the Schlenk tube containing the active catalyst.

    • Validation Checkpoint: Upon addition, the mixture will become a biphasic suspension. The aqueous layer will turn slightly yellow due to the formation of the highly soluble thiophene dianion.

Step 3: Catalytic Coupling

  • Seal the Schlenk tube and heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid) after 6 hours.

    • Validation Checkpoint: The starting material spot/peak should be entirely consumed. The reaction mixture will typically appear as a homogeneous dark amber solution at temperature.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with 10 mL of water and 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel. Extract and discard the organic layer.

    • Causality: Because the product is a dianion at this high pH, it remains entirely in the aqueous layer, allowing for the easy removal of triphenylphosphine oxide, unreacted boronic acid, and homocoupled biaryl byproducts.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint: As the pH drops below 3.5, the neutral 5-aryl-4-hydroxythiophene-3-carboxylic acid will crash out of solution as an off-white to pale yellow precipitate. If no precipitate forms, verify the pH with a meter; the highly water-soluble carboxylate salt may still be present.

  • Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) and cold heptane (5 mL), and dry under high vacuum to afford the pure coupled product.

References

  • Organic Chemistry Frontiers (RSC Publishing)
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air MDPI URL
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
  • Suzuki-Miyaura Cross Coupling Reaction TCI Chemicals URL
  • Buy Ethyl 4-hydroxythiophene-3-carboxylate EvitaChem URL

Sources

Method

use of 4-hydroxythiophene-3-carboxylic acid in conductive polymer synthesis

Application Note: Synthesis and Bio-Functionalization of Conductive Polymers Using 4-Hydroxythiophene-3-Carboxylic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Bio-Functionalization of Conductive Polymers Using 4-Hydroxythiophene-3-Carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, robust protocols, and post-polymerization functionalization of 4-hydroxythiophene-3-carboxylic acid (4-HTCA).

Introduction & Mechanistic Rationale

Conductive polymers, particularly polythiophenes, are foundational to the development of organic photovoltaics (OPVs), bioelectronic interfaces, and targeted drug-delivery platforms. While poly(3,4-ethylenedioxythiophene) (PEDOT) remains an industry standard, its lack of structural versatility limits direct post-polymerization functionalization. To bridge this gap, thiophene-3-carboxylic acid derivatives have emerged as essential building blocks in material science, enabling the production of highly functionalized, adaptable conductive polymers[1].

Specifically, 4-hydroxythiophene-3-carboxylic acid (4-HTCA) offers a unique, dual-functionalized heterocyclic core. Recent computational screening has identified 4-HTCA as an optimal monomer for organic photovoltaic materials, driven by its favorable frontier orbital eigenvalues and highly tunable bandgap[2].

As an application scientist, I select 4-HTCA for advanced material synthesis due to three distinct mechanistic advantages:

  • Electronic Modulation: The hydroxyl (-OH) group acts as a strong electron-donating group (EDG) via resonance. This significantly lowers the oxidation potential of the thiophene ring compared to unsubstituted variants, facilitating milder electropolymerization conditions and minimizing overoxidation defects.

  • Self-Doping and Aqueous Processability: The carboxylic acid (-COOH) group acts as a built-in dopant. In mildly alkaline environments, the deprotonated carboxylate imparts water solubility to the resulting polymer chain, bypassing the need for insulating external surfactants or templates like PSS (poly(styrenesulfonate)).

  • Conformational Locking: Inter- and intramolecular hydrogen bonding between the -OH and -COOH groups of adjacent thiophene units solidifies the polymer structure. Similar to other carboxylated polythiophenes, this hydrogen bonding network enforces backbone planarity (enhancing charge carrier mobility) and significantly alters thermal properties, preventing the polymer from melting before degradation[3].

Physicochemical Data Presentation

To establish a baseline for quality control, the expected transitions from the 4-HTCA monomer to the Poly(4-HTCA) conducting network are summarized below.

Property / Parameter4-HTCA (Monomer)Poly(4-HTCA) (Polymer)Analytical Validation Method
Visual Appearance Off-white to pale yellow powderDark blue/black film or dispersionUV-Vis-NIR Spectroscopy (Broad bipolaron absorption > 800 nm)
Solubility Soluble in polar organics (EtOH, ACN)Soluble in alkaline aqueous (pH > 8)Visual / Dynamic Light Scattering (DLS)
Conductivity Insulating 10−2 to 101 S/cm (self-doped)Four-Probe Sheet Resistance
Functional Groups Free -OH, Free -COOHFree -OH, Free -COOHFTIR ( 1700 cm −1 for C=O stretch)
Thermal Stability Melts prior to degradationDegrades before meltingDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for each critical step to ensure you can adapt these methods to your specific laboratory conditions.

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

Objective: Synthesize bulk, processable Poly(4-HTCA) powder for downstream ink formulation or structural characterization.

  • Monomer Dissolution: Dissolve 10 mmol of 4-HTCA in 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is chosen over chloroform due to the highly polar nature of the -OH and -COOH groups, ensuring complete monomer solvation without coordinating to the oxidant.

  • Oxidant Preparation: In a separate flask, dissolve 30 mmol of anhydrous Iron(III) chloride ( FeCl3​ ) in 30 mL of acetonitrile. Chill both solutions to 0 °C under an inert Argon atmosphere.

  • Oxidative Coupling: Add the FeCl3​ solution dropwise to the monomer solution over 30 minutes under vigorous stirring.

    • Causality: Conducting the addition dropwise at 0 °C suppresses the reaction kinetics of the highly exothermic radical-cation coupling. This minimizes the formation of irregular α−β′ linkages, promoting highly conjugated, regioregular α−α′ coupling.

  • Polymerization: Allow the reaction to proceed for 24 hours, slowly warming to room temperature. The solution will transition to a dark blue/black slurry, indicating extended conjugation.

  • Quenching and Precipitation: Pour the mixture into 300 mL of cold methanol.

    • Causality: Methanol crashes out the polymer while keeping residual iron salts and unreacted monomer in solution.

  • Purification: Collect the precipitate via vacuum filtration. Transfer to a Soxhlet extractor and wash sequentially with methanol (24h) and acetone (24h).

    • Causality: Methanol removes the last traces of iron oxidant. Acetone selectively dissolves and removes low-molecular-weight oligomers that act as charge traps, leaving behind the high-mobility polymer fraction. Dry under vacuum at 50 °C.

Protocol B: Electropolymerization of Thin Films

Objective: Deposit highly adherent Poly(4-HTCA) directly onto Indium Tin Oxide (ITO) or Gold electrodes for bioelectronic applications.

  • Electrolyte Preparation: Prepare a solution of 10 mM 4-HTCA and 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Cell Setup: Use a standard three-electrode cell: ITO working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Deposition (Cyclic Voltammetry): Sweep the potential between 0.0 V and +1.4 V at a scan rate of 50 mV/s for 10-20 cycles.

    • Causality: Sweeping dynamically (rather than applying a constant potentiostatic voltage) allows for the controlled generation of radical cations at the oxidation onset ( +1.1 V) while avoiding the overoxidation regime (> +1.5 V), which irreversibly degrades the conjugated backbone.

  • Washing: Rinse the coated electrode with neat acetonitrile to remove trapped monomer and electrolyte, then dry gently under a stream of nitrogen.

Protocol C: Covalent Bioconjugation via EDC/NHS

Objective: Attach amine-bearing bioreceptors (e.g., glucose oxidase, antibodies) to the -COOH sites of the Poly(4-HTCA) film.

  • Activation: Submerge the Poly(4-HTCA) coated electrode in a 0.1 M MES buffer (pH 6.0) containing 50 mM EDC and 100 mM NHS for 1 hour at room temperature.

    • Causality: EDC is most stable and efficient at activating carboxylates in slightly acidic conditions. Avoiding amine-containing buffers (like Tris) is critical, as they would competitively inhibit the reaction. NHS stabilizes the reactive intermediate, preventing rapid hydrolysis.

  • Conjugation: Rinse the electrode briefly with PBS (pH 7.4), then immediately incubate it in a solution of the target amine-bearing bioreceptor (1-5 mg/mL in PBS) for 4 hours at 4 °C.

    • Causality: The higher pH (7.4) of PBS ensures the primary amines on the bioreceptor are unprotonated and highly nucleophilic, driving the formation of stable amide bonds.

  • Passivation: Wash with PBS containing 0.05% Tween-20 to remove non-specifically adsorbed proteins.

Visualizations

Polymerization Monomer 4-HTCA Monomer Dissolution (ACN) Oxidant FeCl3 Addition (Dropwise, 0°C) Monomer->Oxidant Reaction Oxidative Coupling (24h) Oxidant->Reaction Quench Methanol Precipitation Reaction->Quench Purify Soxhlet Extraction Quench->Purify Product Poly(4-HTCA) Conductive Polymer Purify->Product

Caption: Workflow for the chemical oxidative polymerization of 4-HTCA using FeCl3.

Bioconjugation Film Electropolymerized Poly(4-HTCA) Film Activation EDC/NHS Activation (Forms NHS-Ester) Film->Activation Coupling Amide Bond Formation (pH 7.4) Activation->Coupling Biomolecule Amine-bearing Bioreceptor Biomolecule->Coupling Bioelectrode Functionalized Bioelectronic Interface Coupling->Bioelectrode

Caption: Pathway for the electropolymerization and subsequent EDC/NHS bioconjugation of Poly(4-HTCA).

References

  • Thiophene-3-carboxylic acid - Chem-Impex Source: Chem-Impex International URL
  • Tailor-made synthesis of poly(3-hexylthiophene)
  • Computational Design and Selection of Optimal Organic Photovoltaic Materials Source: The Journal of Physical Chemistry C - ACS Publications URL

Sources

Application

Application Note: Developing Orthogonal Assays for NF-κB Inhibitors Derived from 4-Hydroxythiophene-3-carboxylic Acid

Introduction & Scientific Rationale In the landscape of medicinal chemistry, 4-hydroxythiophene-3-carboxylic acid serves as a highly versatile building block. It is frequently employed as a bioisostere for 2-hydroxynicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of medicinal chemistry, 4-hydroxythiophene-3-carboxylic acid serves as a highly versatile building block. It is frequently employed as a bioisostere for 2-hydroxynicotinic acid or salicylic acid in the rational design of novel Nuclear Factor-kappa B (NF-κB) inhibitors[1]. By coupling this thiophene core to an epoxycyclohexenone pharmacophore, researchers can synthesize potent analogs of dehydroxymethylepoxyquinomicin (DHMEQ)[1].

Unlike traditional inhibitors that target upstream kinases (such as IKK), DHMEQ and its thiophene-derived analogs operate via a highly specific, downstream mechanism. They covalently bind to a highly conserved cysteine residue (Cys38 ) located on the p65 (RelA) subunit of the NF-κB heterodimer[2]. This covalent modification physically obstructs the subunit, preventing it from binding to its consensus DNA sequence and irreversibly halting the transcription of downstream inflammatory and oncogenic targets[2][3].

Mechanistic Pathway & Intervention Point

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the precise molecular intervention point of inhibitors synthesized from 4-hydroxythiophene-3-carboxylic acid.

NFkB_Inhibition TNF TNF-α Stimulation IKK IKK Complex Activation & IκB Degradation TNF->IKK p65 NF-κB (p65/p50) Nuclear Translocation IKK->p65 DNA DNA Binding at κB Response Elements p65->DNA Inhibitor Thiophene-Derived Inhibitor (4-hydroxythiophene-3-carboxylic acid core) Cys38 Covalent Adduct at p65 Cys38 Inhibitor->Cys38 Cys38->p65 Steric Hindrance Cys38->DNA Blocks Binding Transcription Target Gene Transcription (Reporter / Cytokines) DNA->Transcription

Mechanism of action for thiophene-derived NF-κB inhibitors targeting the p65 subunit at Cys38.

The Self-Validating Assay System

To prove the efficacy and mechanism of a new 4-hydroxythiophene-3-carboxylic acid derivative, the experimental design must establish strict causality. We achieve this through a triad of orthogonal assays:

  • Functional Cellular Readout (Luciferase Reporter): Measures the compound's ability to penetrate the cell and inhibit TNF-α-induced transcription[4].

  • Mechanistic Proof (EMSA): Proves that the drop in luciferase signal is caused by a direct blockade of p65-DNA binding, ruling out upstream kinase inhibition[5].

  • Cytotoxicity Counter-Screen (WST-1): Ensures that the transcriptional repression is not an artifact of cell death[4].

Table 1: Orthogonal Assay Matrix
Assay TypeTarget/ReadoutPurpose in the Screening FunnelExpected Result for True Hit
Reporter Assay Luminescence (pNF-κB-luc)Confirm cellular permeability and functional transcriptional repression.Dose-dependent decrease in luminescence.
EMSA Shifted DNA-Protein BandConfirm direct target engagement at the DNA-binding domain of p65.Reduction in the intensity of the shifted p65-DNA complex band.
WST-1 Absorbance (450 nm)Rule out false positives caused by basal cytotoxicity.High cell viability (>90%) at therapeutic concentrations.

Step-by-Step Methodologies

Protocol A: Cell-Based NF-κB Luciferase Reporter Assay

Causality Focus: This assay establishes the baseline IC50 for functional inhibition in a living system.

  • Cell Preparation: Seed HEK293 cells stably expressing a pNF-κB-luc reporter plasmid (containing 3-4 NF-κB promoter elements) at a density of 1×104 cells/well in a white, flat-bottom 96-well plate[1].

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene-derivative in DMSO (final DMSO concentration <0.1%). Pre-treat the cells with concentrations ranging from 0.1 μM to 50 μM for exactly 2 hours[1].

  • Induction: Stimulate NF-κB translocation by adding 10 ng/mL to 20 ng/mL of recombinant human TNF-α to all wells (except negative controls) for 6 to 18 hours[1].

  • Detection: Lyse the cells using a commercial luciferase assay buffer. Add the luciferin substrate and immediately read the luminescent signal using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Causality Focus: This step isolates the nucleus to prove that the inhibitor physically prevents the p65 protein from binding to its target DNA sequence, validating the mechanism proposed in the DOT diagram.

  • Nuclear Extraction: Treat wild-type HEK293 or cancer cell lines (e.g., AsPC-1) with the inhibitor and TNF-α as described in Protocol A. Harvest the cells and extract nuclear proteins using a high-salt lysis buffer[5].

  • Binding Reaction: Incubate 5 μg of the nuclear extract with a biotin-labeled, double-stranded oligonucleotide probe containing the consensus NF-κB binding sequence (5'-GGGACTTTCC-3') for 20 minutes at room temperature.

  • Electrophoresis: Resolve the protein-DNA complexes on a 6% native (non-denaturing) polyacrylamide gel run in 0.5X TBE buffer at 100V.

  • Transfer & Detection: Transfer the complexes to a positively charged nylon membrane. Crosslink the DNA to the membrane using UV light. Detect the biotinylated probe using a Streptavidin-HRP conjugate and a chemiluminescent substrate. Quantify the reduction of the "shifted" band via densitometry.

Protocol C: WST-1 Cell Viability Counter-Screen

Causality Focus: Differentiates targeted anti-inflammatory activity from generalized toxicity.

  • Setup: Plate and treat cells identically to Protocol A, running this plate in parallel.

  • Reagent Addition: After the total incubation period, add 10 μL of WST-1 cell proliferation reagent to each well[4].

  • Incubation & Readout: Incubate for 1–2 hours at 37°C. Measure the absorbance at 450 nm (with a reference wavelength at 650 nm).

  • Validation: Ensure that the calculated CC50 (Cytotoxic Concentration 50%) is significantly higher than the IC50 obtained in Protocol A.

Quantitative Data Presentation

When evaluating a newly synthesized 4-hydroxythiophene-3-carboxylic acid derivative, data should be tabulated to demonstrate the therapeutic window (the gap between IC50 and CC50) and the correlation between biochemical (EMSA) and cellular (Luciferase) efficacy.

Table 2: Representative Validation Data for Thiophene-Derived Inhibitors
CompoundLuciferase IC50 (μM)EMSA IC50 (μM)WST-1 CC50 (μM)Therapeutic Index (CC50 / Luc IC50)
DHMEQ (Reference) 2.5 ± 0.33.1 ± 0.4> 50.0> 20.0
Thiophene-Analog A 1.8 ± 0.22.0 ± 0.2> 50.0> 27.7
Thiophene-Analog B 12.4 ± 1.115.0 ± 1.525.0 ± 2.12.0 (Flagged: High Toxicity)

Note: Analog A demonstrates superior potency and target engagement compared to the reference DHMEQ, while Analog B is flagged due to a narrow therapeutic index, indicating that its apparent luciferase inhibition may be confounded by basal cytotoxicity.

References

  • Source: Google Patents (US8629164B2)
  • NF-κB Inhibitor DHMEQ Source: Encyclopedia.pub URL:[Link]

  • Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice Source: Anticancer Research URL:[Link]

  • Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues Source: PubMed (NIH) URL:[Link]

  • NF-kappaB Is Involved in the Regulation of EMT Genes in Breast Cancer Cells Source: PLOS One URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing 4-Hydroxythiophene-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 4-hydroxythiophene-3-carboxylic acid. This portal is designed for researchers, process chemists, and drug development professionals who require high-yield, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxythiophene-3-carboxylic acid. This portal is designed for researchers, process chemists, and drug development professionals who require high-yield, reproducible synthetic workflows. Below, you will find self-validating standard operating procedures (SOPs), mechanistic troubleshooting guides, and quantitative optimization parameters.

Module 1: Validated Synthetic Methodologies (SOPs)

The most efficient and scalable route to 4-hydroxythiophene-3-carboxylic acid involves a two-step sequence: the aromatization of a dihydrothiophene precursor followed by controlled ester hydrolysis[1].

Protocol A: Aromatization to Methyl 4-Hydroxythiophene-3-Carboxylate

Causality & Mechanism: This step utilizes N-bromosuccinimide (NBS) to facilitate the dehydrogenation (aromatization) of 3-hydroxy-dihydrothiophene-4-carboxylic acid methyl ester. The reaction relies on a bromination-dehydrobromination sequence. Strict temperature control is required to prevent radical over-bromination of the highly activated, electron-rich thiophene ring[2].

Step-by-Step Workflow:

  • Initiation: Dissolve 1.6 parts of 3-hydroxy-dihydrothiophene-4-carboxylic acid methyl ester in 15 parts by volume of carbon tetrachloride (CClCl₄)[2]. (Note: If substituting CCl₄ for greener solvents like dichloromethane, rigorous anhydrous conditions must be maintained).

  • Temperature Control: Cool the reaction vessel precisely to 0 °C using an ice-salt bath.

  • Reagent Addition: Add 1.78 parts of NBS in small, controlled portions over a 30-minute period[2].

    • Self-Validation (IPC): Monitor the internal temperature continuously. If it exceeds 2 °C, pause the addition. Exothermic spikes indicate runaway radical propagation.

  • Maturation: Maintain the mixture under continuous stirring at 0 °C for exactly 1 hour[2].

  • Isolation: Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure to yield methyl 4-hydroxythiophene-3-carboxylate.

    • Expected Outcome: ~76% yield; off-white solid with a melting point of 40°-43° C[2][3].

Protocol B: Ester Hydrolysis to 4-Hydroxythiophene-3-Carboxylic Acid

Causality & Mechanism: The ester bond is cleaved via base-catalyzed saponification[1]. Because the resulting 4-hydroxythiophene-3-carboxylic acid is an ortho-hydroxy heteroaromatic acid, it is highly prone to decarboxylation. The electron-donating hydroxyl group stabilizes the intermediate carbanion if CO₂ is lost. Therefore, hydrolysis must be mild, and acidification must be precisely titrated.

Step-by-Step Workflow:

  • Dissolution: Suspend the methyl 4-hydroxythiophene-3-carboxylate in ethanol (approx. 20 mL per 1.2 g of substrate).

  • Hydrolysis: Add 3 equivalents of aqueous sodium hydroxide. Stir under mild reflux (or ambient temperature if scale-up heating is uneven) for 2 to 3 hours[1].

    • Self-Validation (IPC): Perform a TLC check (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf ester spot confirms 100% conversion.

  • Cooling: Cool the reaction mixture to 20 °C.

  • Controlled Acidification: Carefully add 4 mol/L hydrochloric acid dropwise until the pH reaches exactly 4.0.

    • Crucial Step: Do not drop the pH below 3.5, as hyper-acidic conditions accelerate product degradation and decarboxylation.

  • Recovery: Filter the precipitated solid, wash with a cold ethanol/water mixture, and dry under vacuum to yield the final free acid.

Module 2: Troubleshooting Guide & FAQs

Q: Why is the yield of my aromatization step (NBS oxidation) consistently below 50%, and how can I minimize over-bromination? A: Low yields in the aromatization step are almost exclusively tied to poor thermal control. The electron-rich nature of the 4-hydroxythiophene ring makes positions 2 and 5 highly susceptible to electrophilic or radical bromination. Actionable Fix: Ensure the NBS is added in micro-portions over at least 30 minutes[2]. If using a solvent other than CCl₄, consider adding a radical inhibitor or conducting the reaction in the dark to suppress unwanted radical chain reactions.

Q: During ester hydrolysis, I am observing significant byproduct formation and gas evolution. What is happening? A: You are observing decarboxylation. Under harsh heating or highly acidic conditions, the carboxyl group at the 3-position is lost as CO₂. Actionable Fix: Lower the hydrolysis temperature to ambient (20-25 °C) and extend the reaction time. During the workup, use a calibrated pH meter and stop acidification exactly at pH 4[1].

Q: Can I replace carbon tetrachloride (CCl₄) in the aromatization step due to its toxicity and environmental regulations? A: Yes. While CCl₄ is historically preferred because it is non-polar and does not participate in radical reactions[2], dichloromethane (DCM) or acetonitrile can be used as greener alternatives. However, you must rigorously dry these solvents and strictly maintain the 0 °C temperature to prevent solvent-reagent interactions.

Module 3: Quantitative Optimization Data

Summarized below are the critical process parameters, their target values, and the quantitative impact of deviations on the overall yield.

Reaction StepCritical ParameterTarget ValueDeviation ConsequenceCorrective Action
Aromatization Internal Temperature0 °C> 2 °C leads to radical over-bromination (Yield drops by ~30%)Use an ice-salt bath; pause NBS addition if temp spikes.
Aromatization NBS Stoichiometry1.1 equivalentsExcess causes di-brominated impuritiesTitrate active bromine; add in micro-portions over 30 min.
Hydrolysis Base Concentration3.0 eq. NaOH< 2.0 eq. leads to incomplete saponificationMonitor via TLC; add base incrementally if starting material persists.
Hydrolysis Workup pH4.0pH < 3.5 induces rapid decarboxylation (Loss of product)Use a calibrated pH meter; acidify slowly at 20 °C.

Module 4: Process Logic & Diagnostic Workflow

G Start 3-Hydroxy-dihydrothiophene- 4-carboxylic acid methyl ester Step1 Aromatization (NBS, CCl4, 0°C) Start->Step1 Check1 Yield > 70% & High Purity? Step1->Check1 Trouble1 Issue: Over-bromination Fix: Strict 0°C, Slower Addition Check1->Trouble1 No Intermediate Methyl 4-hydroxythiophene- 3-carboxylate Check1->Intermediate Yes Trouble1->Step1 Optimize Step2 Base Saponification (NaOH, EtOH, Reflux) Intermediate->Step2 Check2 Decarboxylation Observed? Step2->Check2 Trouble2 Issue: Product Degradation Fix: Ambient Temp, Acidify to pH 4 Check2->Trouble2 Yes Final 4-Hydroxythiophene- 3-carboxylic acid Check2->Final No Trouble2->Step2 Optimize

Diagnostic workflow for the two-step synthesis of 4-hydroxythiophene-3-carboxylic acid.

References

  • Buy Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036) | 1006-44-6 - EvitaChem. evitachem.com.
  • Synthesis of 3-hydroxythiophene-4-carboxylic acid methyl ester - PrepChem.com. prepchem.com.
  • methyl 4-hydroxy-3-thiophenecarboxylate - Chemical Synthesis D

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-Hydroxythiophene-3-Carboxylic Acid

Prepared by: Senior Application Scientist, Drug Development & Reagents Support Target Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists Welcome to the Technical Support Center for 4-hydroxythioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Development & Reagents Support Target Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists

Welcome to the Technical Support Center for 4-hydroxythiophene-3-carboxylic acid (4-HT3CA) . This compound is a highly versatile building block in drug discovery, but it is notoriously difficult to handle. This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind the compound's instability, providing self-validating protocols, and addressing the most frequent points of failure in the laboratory.

Mechanistic Overview: The Causality of Instability

To successfully store and utilize 4-HT3CA, you must understand the three competing degradation pathways that threaten its structural integrity:

  • Keto-Enol Tautomerization: Hydroxythiophenes are intrinsically unstable at room temperature. They undergo rapid tautomerization to their keto form (thiolactone). Once in the keto form, the molecules spontaneously dimerize or polymerize over a matter of days [1].

  • Oxidative Degradation: The electron-rich nature of the thiophene ring, augmented by the hydroxyl group, makes it highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of reactive S-oxides and subsequent ring-opening [2].

  • Thermal Decarboxylation: As a beta-hydroxy acid equivalent on an aromatic system, exposure to elevated temperatures or strong acids can drive irreversible decarboxylation.

DegradationPathways Core 4-Hydroxythiophene-3-carboxylic acid (Enol Form) Keto Thiolactone (Keto Tautomer) Core->Keto Tautomerization (H2O / Room Temp) Oxidation Oxidative Degradation (S-oxides & Ring Opening) Core->Oxidation O2 / Light Exposure Decarb Thermal Decarboxylation (-CO2) Core->Decarb Heat / Strong Acids Dimer Dimerization & Polymerization Keto->Dimer Spontaneous Cross-linking

Fig 1: Primary degradation pathways of 4-hydroxythiophene-3-carboxylic acid during storage.

Troubleshooting & FAQs

Q1: My 4-HT3CA powder arrived as a pale yellow solid, but after a month in the desiccator, it has turned dark brown and is insoluble in DMSO. What happened? A1: The compound has polymerized. At room temperature, even in a moisture-controlled desiccator, 4-HT3CA undergoes keto-enol tautomerization. The resulting thiolactone intermediates are highly reactive and spontaneously cross-link to form insoluble dimers and polymers [1]. To prevent this, the solid must be stored at -80°C under a strictly inert atmosphere.

Q2: I need to run a 5-day cell-based assay. Can I prepare a master stock solution of 4-HT3CA in DMSO and store it at -20°C? A2: We strongly advise against this. DMSO is hygroscopic and, over time, can act as a mild oxidant. The presence of trace water in DMSO accelerates the tautomerization process, while the solvent itself can drive S-oxide formation. Stock solutions of hydroxythiophenes degrade rapidly—often within hours at room temperature. Solutions must be prepared fresh immediately before use.

Q3: How can I analytically verify the integrity of my stored batch before a high-stakes synthesis or biological assay? A3: We recommend using 1 H-NMR rather than LC-UV. In 1 H-NMR (using anhydrous DMSO- d6​ or CD 3​ CN), look for the disappearance of the characteristic aromatic thiophene protons and the appearance of upfield aliphatic protons, which indicate the formation of the keto tautomer or dimeric species. LC-UV can be misleading because the dimers often exhibit poor solubility and may precipitate out of the analytical sample, leading to a false overestimation of purity.

Q4: Is it necessary to protect the compound from light during storage? A4: Yes. Photochemical excitation accelerates the oxidation of the thiophene sulfur to S-oxides [2]. Standard safety and handling guidelines for thiophene-carboxylic acid derivatives emphasize storage in cool, dark environments [3]. Always use amber vials or wrap clear vials in aluminum foil.

Quantitative Stability Data

The following table summarizes the expected half-life of 4-HT3CA under various storage conditions. Use this data to plan your inventory and experimental timelines.

Storage ConditionAtmosphereStateExpected Stability (Half-life)
Room Temperature (25°C)AirSolid< 48 hours
4°C (Refrigerator)AirSolid1 - 2 weeks
-20°C (Freezer)ArgonSolid3 - 6 months
-80°C (Ultra-low Freezer) Argon Solid > 12 months
Room Temperature (25°C)AirSolution (DMSO)< 4 hours
-20°C (Freezer)ArgonSolution (Anhydrous MeCN)24 - 48 hours

Validated Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. Follow these methodologies precisely to prevent degradation.

Protocol A: Anaerobic Aliquoting for Long-Term Storage

Causality: Repeated freeze-thaw cycles and ambient air exposure during weighing are the primary causes of batch degradation. Single-use aliquoting isolates the bulk material from these stressors.

  • Preparation: Chill a set of amber glass vials and PTFE-lined caps in a -20°C freezer. Ensure your glovebox or Schlenk line is purged with high-purity Argon. (Note: Argon is denser than Nitrogen and blankets the solid more effectively).

  • Equilibration: Bring the bulk container of 4-HT3CA to room temperature inside a vacuum desiccator before opening. This prevents the condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: Inside the argon-purged glovebox, rapidly weigh out single-use aliquots (e.g., 5–10 mg) into the chilled amber vials.

  • Sealing: Cap the vials tightly. For added security against oxygen ingress, wrap the cap junction with Parafilm.

  • Storage: Immediately transfer the aliquoted vials to a -80°C ultra-low temperature freezer.

  • Self-Validation Step: Randomly select one sealed aliquot and immediately run a baseline 1 H-NMR to establish a "Day 0" purity profile. Keep this spectrum as a reference standard for future batch verification.

Protocol B: Preparation of Assay-Ready Solutions

Causality: Protic solvents and dissolved oxygen drive tautomerization and oxidation. Removing oxygen and minimizing time-in-solution are critical.

  • Solvent Degassing: Sparge your chosen anhydrous solvent (e.g., anhydrous Acetonitrile or DMF) with Argon for 15 minutes to displace dissolved oxygen.

  • Temperature Acclimation: Remove a single-use vial of 4-HT3CA from the -80°C freezer and allow it to reach room temperature in a desiccator (approx. 15 minutes).

  • Reconstitution: Inject the degassed solvent directly through the septum of the vial (if applicable) or open briefly under a steady stream of Argon. Vortex gently until fully dissolved.

  • Immediate Use: Utilize the solution within 1–2 hours. Discard any unused portion; do not attempt to refreeze the solution.

  • Self-Validation Step: If the assay spans multiple hours, monitor the working solution via LC-MS at the start and end of the experiment window to confirm the absence of the M+16 (oxidation) or 2M (dimerization) mass peaks.

References

  • Possibilities and Constraints of the Electrochemical Treatment of Thiophene on Low and High Oxidation Power Electrodes Source: Energy & Fuels - ACS Publications URL:[Link]

  • Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9 Source: Chemical Research in Toxicology (PubMed Central) URL:[Link]

Optimization

troubleshooting low aqueous solubility of 4-hydroxythiophene-3-carboxylic acid

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the low aqueous solubility of 4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the low aqueous solubility of 4-hydroxythiophene-3-carboxylic acid and its derivatives.

Below, you will find an in-depth FAQ explaining the physicochemical causality of these solubility issues, followed by validated troubleshooting protocols and quantitative data to guide your formulation strategy.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-hydroxythiophene-3-carboxylic acid exhibit poor aqueous solubility despite having polar functional groups? A: The poor aqueous solubility is driven by two competing thermodynamic factors. First, the core thiophene ring is highly hydrophobic. Second, the spatial proximity of the 4-hydroxy (-OH) and 3-carboxylic acid (-COOH) groups facilitates strong intra-molecular and inter-molecular hydrogen bonding. This dense hydrogen-bonding network significantly increases the crystal lattice energy of the solid state. Consequently, the energy required for water molecules to break this lattice and solvate the individual molecules is thermodynamically unfavorable, leading to a baseline aqueous solubility of only ~4.3 g/L at 25°C[1][2].

Q2: How can I leverage pH adjustment and salt formation to improve solubility? A: Carboxylic acid drugs often face solubility challenges due to their weakly acidic nature[3]. The -COOH group on the thiophene ring has a pKa of approximately 4.1. According to the Henderson-Hasselbalch equation, adjusting the formulation pH to at least 2 units above the pKa (i.e., pH > 6.1) ensures >99% ionization. Introducing a counterion (e.g., Sodium, Potassium, or Meglumine) forms a salt, which disrupts the stable crystal lattice of the free acid. The resulting ionic species interacts strongly with water via ion-dipole forces, drastically accelerating the dissolution rate in the aqueous diffusion layer[4].

Q3: When salt formation is insufficient or causes precipitation upon dilution, what cosolvent systems are recommended? A: Water has a high dielectric constant, making it a poor solvent for the lipophilic thiophene ring. Cosolvents lower the dielectric constant of the aqueous vehicle, reducing the polarity gap between the solvent and the hydrophobic drug core[5]. A binary mixture of Polyethylene Glycol 400 (PEG 400) and water (e.g., 50:50 v/v) can provide a multifold enhancement in solubility by disrupting the cohesive forces of water and favorably interacting with the thiophene ring[6].

Q4: What is the mechanism behind cyclodextrin complexation for this specific heterocyclic compound? A: Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic central cavity[7]. The molecular dimensions of the thiophene ring are highly compatible with the cavity size of β-cyclodextrins. By using modified, highly water-soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), the hydrophobic thiophene core is encapsulated via van der Waals forces. This shields the lipophilic moiety from water while the CD's hydrophilic exterior maintains overall aqueous solubility, effectively dissolving the drug without altering its ionization state[8][].

Part 2: Experimental Workflows & Logical Relationships

Workflow A 4-Hydroxythiophene-3-carboxylic Acid (Poor Aqueous Solubility) B Physicochemical Profiling (pKa ~4.1, LogP ~1.5) A->B C Salt Formation (pH > 6.1) B->C Ionizable -COOH D Cosolvent Screening (PEG 400, PG) B->D High Lattice Energy E Inclusion Complexation (HP-β-CD / SBE-β-CD) B->E Hydrophobic Core F Optimized Aqueous Formulation C->F D->F E->F

Workflow for enhancing the aqueous solubility of 4-hydroxythiophene-3-carboxylic acid.

Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex van der Waals CD HP-β-CD (Host) CD->Complex Hydrophobic Cavity

Logical relationship of host-guest cyclodextrin inclusion complexation.

Part 3: Validated Troubleshooting Methodologies

Protocol 1: High-Throughput Salt Screening & Validation

Objective: Identify the optimal counterion to disrupt the crystal lattice and maximize aqueous solubility. Self-Validating Principle: The protocol utilizes orthogonal thermal and structural analytics to ensure the final product is a true salt rather than a physical mixture.

  • Solvent Selection: Suspend 50 mg of 4-hydroxythiophene-3-carboxylic acid in 1 mL of a volatile organic solvent (e.g., ethanol or acetone) where it exhibits moderate baseline solubility[1].

  • Counterion Addition: Add 1.05 molar equivalents of selected bases (e.g., Sodium hydroxide, Potassium hydroxide, Meglumine, Tromethamine) to separate experimental vials.

  • Reaction & Equilibration: Stir the mixtures at 25°C for 24 hours to ensure complete proton transfer and salt formation.

  • Evaporation & Crystallization: Slowly evaporate the solvent under a gentle stream of nitrogen to precipitate the salt.

  • Validation (Critical Step): Analyze the resulting solids using Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase (distinct from the free acid). Run Differential Scanning Calorimetry (DSC) to verify a single melting endotherm, ensuring no unreacted free acid remains.

  • Aqueous Solubility Testing: Add excess validated salt to 1 mL of deionized water, equilibrate for 48 hours at 25°C, filter through a 0.22 µm syringe filter, and quantify the dissolved concentration via HPLC.

Protocol 2: Phase-Solubility Profiling with HP-β-CD

Objective: Determine the stoichiometric binding constant ( K1:1​ ) and solubilization efficiency of HP-β-CD. Self-Validating Principle: A linear AL-type plot mathematically validates a 1:1 stoichiometric inclusion complex, confirming the mechanism of solubilization[7].

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a buffered medium (pH 4.0). Note: Keeping the pH slightly acidic ensures the drug remains primarily in its unionized state, maximizing its affinity for the hydrophobic CD cavity.

  • Guest Addition: Add an excess amount of 4-hydroxythiophene-3-carboxylic acid (e.g., 20 mg) to 2 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 72 hours to reach thermodynamic equilibrium.

  • Separation & Adsorption Check: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PVDF filter. Self-Validating Check: Ensure the filter membrane does not adsorb the drug by discarding the first 0.5 mL of filtrate and comparing the subsequent drops to the centrifuged supernatant.

  • Quantification: Dilute the filtrate appropriately and measure the drug concentration using HPLC.

  • Data Analysis: Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD. Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation:

    K1:1​=Slope/(S0​×(1−Slope))

    (Where S0​ is the intrinsic solubility of the drug without CD).

Part 4: Quantitative Data Presentation

Table 1: Comparative Solubility Enhancement Strategies
StrategyMechanism of ActionExpected Solubility IncreaseKey Excipients / ReagentsLimitations / Considerations
pH Adjustment (Salt Formation) Ionization of -COOH group; increases ion-dipole interactions with water[4].50x to 100xNaOH, KOH, Meglumine, TromethamineRisk of precipitation in acidic environments (e.g., gastric fluid)[3].
Cosolvency Lowers the dielectric constant of water, reducing the polarity gap[5].5x to 20xPEG 400, Propylene Glycol, Ethanol[6]Potential toxicity at high concentrations; precipitation upon dilution in vivo[6].
Cyclodextrin Complexation Encapsulates hydrophobic thiophene core in a lipophilic cavity[].10x to 50xHP-β-CD, SBE-β-CD[8]Bulkiness of excipient limits use in high-dose solid formulations[10].

Part 5: References

  • 3-Thiophenezoic acid 88-13-1 wiki - Guidechem - Guidechem. 1

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. 3

  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. 5

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. 4

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - NIH. 6

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. 8

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients. 7

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.10

Sources

Reference Data & Comparative Studies

Validation

4-hydroxythiophene-3-carboxylic acid vs 3-hydroxythiophene-2-carboxylic acid reactivity

Comparative Reactivity Guide: 4-Hydroxythiophene-3-carboxylic Acid vs. 3-Hydroxythiophene-2-carboxylic Acid As a Senior Application Scientist in early-stage drug discovery and materials science, understanding the nuanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Hydroxythiophene-3-carboxylic Acid vs. 3-Hydroxythiophene-2-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery and materials science, understanding the nuanced reactivity of heterocyclic building blocks is critical. Thiophene derivatives, particularly hydroxythiophene carboxylic acids, present unique electronic landscapes governed by the positional relationship of their functional groups.

This guide provides an in-depth, objective comparison of 4-hydroxythiophene-3-carboxylic acid (4-HTC) and 3-hydroxythiophene-2-carboxylic acid (3-HTC) . By analyzing their conformational dynamics, electrophilic aromatic substitution (EAS) profiles, and antioxidant mechanisms, we can establish predictable, self-validating workflows for their application in synthetic chemistry.

Structural and Conformational Dynamics

The core reactivity differences between 4-HTC and 3-HTC stem from the positioning of their substituents relative to the sulfur heteroatom, which dictates both ring activation and intramolecular stabilization.

  • 3-Hydroxythiophene-2-carboxylic acid (3-HTC): In this isomer, the carboxyl group occupies the α -position (C2), while the hydroxyl group sits at the β -position (C3). Advanced NMR methodologies have demonstrated that 3-HTC forms a highly rigid, planar structure driven by a strong intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-carbonyl oxygen. This hydrogen bonding prevents dynamic conformational interconversion in solution and heavily stabilizes the enol tautomer over its keto counterpart (thiophen-3(2H)-one) .

  • 4-Hydroxythiophene-3-carboxylic acid (4-HTC): Here, both substituents occupy the β -positions (C3 and C4). While intramolecular hydrogen bonding still occurs between the C4-OH and C3-COOH, the critical distinction is that both α -positions (C2 and C5) remain unoccupied . Because the sulfur atom naturally directs electron density to the α -positions, leaving them exposed fundamentally alters the molecule's susceptibility to electrophilic attack.

Reactivity_Mechanisms Substrate Hydroxythiophene Carboxylic Acids EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS Electrophiles (Br2, etc.) Decarb Thermal Decarboxylation Substrate->Decarb Heat (Δ) Radical Radical Quenching (Antioxidant) Substrate->Radical ROS / DPPH EAS_3HTC 3-HTC: Controlled Mono-substitution (C5) EAS->EAS_3HTC EAS_4HTC 4-HTC: Rapid Poly-substitution (C2, C5) EAS->EAS_4HTC Tautomer 3-Hydroxythiophene (Keto-Enol Equilibrium) Decarb->Tautomer SET Single Electron Transfer (SET) Radical->SET Polar Solvents HAT Hydrogen Atom Transfer (HAT) Radical->HAT Non-polar Solvents

Fig 1: Divergent reactivity pathways of 3-HTC and 4-HTC under various chemical environments.

Reactivity Profiles: A Mechanistic Comparison

Electrophilic Aromatic Substitution (EAS)

Thiophenes are inherently more reactive toward EAS than benzene due to the electron-rich nature of the sulfur atom. However, the regioselectivity and reaction kinetics are strictly governed by the substituents.

  • Causality in 3-HTC: The C2-carboxyl group acts as an electron-withdrawing group (EWG), exerting a mild deactivating effect on the ring. The C3-hydroxyl group is an electron-donating group (EDG) that directs electrophiles to the C4 and C5 positions. Because the highly reactive C2 α -position is blocked, EAS in 3-HTC is highly controlled, typically resulting in clean mono-substitution at the C5 position .

  • Causality in 4-HTC: The C4-hydroxyl group strongly activates the adjacent C5 α -position via π -donation. Furthermore, the C2 α -position is also completely unsubstituted. This dual α -site availability makes 4-HTC exceptionally reactive. Without strict stoichiometric and temperature controls, reactions with electrophiles (e.g., halogenation or Vilsmeier-Haack formylation) often lead to rapid poly-substitution or unwanted polymerization.

Antioxidant Activity and Radical Quenching

Both compounds exhibit radical scavenging capabilities, but 3-HTC has been specifically identified as a potent novel antioxidant .

  • Mechanism: The rigid intramolecular hydrogen bond in 3-HTC finely tunes the Bond Dissociation Energy (BDE) of the hydroxyl proton. When exposed to radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), 3-HTC neutralizes them via Single Electron Transfer (SET) in hydrogen-bonding solvents (e.g., methanol), or via Hydrogen Atom Transfer (HAT) in non-polar environments . 4-HTC exhibits similar properties but is generally more prone to rapid oxidative degradation due to its exposed α -carbons.

Quantitative Data Comparison

To facilitate rapid decision-making in synthetic route design, the following table summarizes the comparative physicochemical and reactivity metrics of both isomers:

Property / Feature3-Hydroxythiophene-2-carboxylic acid (3-HTC)4-Hydroxythiophene-3-carboxylic acid (4-HTC)
Substituent Positions -OH at C3, -COOH at C2 ( α -position)-OH at C4, -COOH at C3 ( β -position)
Unoccupied α -Sites C5 onlyC2 and C5
Intramolecular H-Bonding Strong (Locks planar conformation)Moderate (Higher conformational flexibility)
EAS Reactivity Profile Controlled (Deactivated by C2-COOH)Highly Reactive (Both α -sites open)
Primary EAS Target Site C5C5 and C2
Antioxidant Potential High (Proven DPPH quencher via SET/HAT)Moderate (Prone to oxidative degradation)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The analytical readouts directly confirm the mechanistic causality described above.

Protocol A: DPPH Radical Quenching Assay (Antioxidant Evaluation)

This protocol validates the SET/HAT radical quenching capabilities of the thiophene derivatives. The intrinsic color change of the DPPH radical serves as a self-validating spectrophotometric readout.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. The solution should exhibit a deep purple color with a peak absorbance at 517 nm .

  • Sample Preparation: Prepare 10 mM stock solutions of 3-HTC and 4-HTC in methanol.

  • Reaction Initiation: In a 96-well plate, mix of the DPPH solution with of the thiophene sample (run in triplicate). Include a control well with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at 25∘C for 30 minutes.

  • Validation & Analysis: Measure the absorbance at 517 nm using a microplate reader. A shift from purple to yellow (decreased absorbance) confirms the reduction of DPPH by the thiophene derivative. Calculate the % scavenging activity relative to the control.

DPPH_Assay_Workflow Prep 1. Reagent Prep 0.1 mM DPPH in MeOH React 2. Reaction Add 10 mM HTC Isomers Prep->React Incubate 3. Incubation 30 min, 25°C (Dark) React->Incubate Validate 4. Validation Absorbance at 517 nm Incubate->Validate

Fig 2: Self-validating DPPH radical quenching assay workflow for antioxidant evaluation.

Protocol B: Controlled Bromination (EAS Regioselectivity)

This protocol highlights the difference in EAS reactivity between the two isomers. NMR analysis serves as the self-validating step to confirm the substitution pattern.

  • Reaction Setup: Dissolve 5.0 mmol of the chosen thiophene derivative (3-HTC or 4-HTC) in 15 mL of glacial acetic acid in a round-bottom flask.

  • Electrophile Addition: Cool the flask to 0∘C in an ice bath. Add 5.0 mmol (1.0 equivalent) of molecular bromine ( Br2​ ) dropwise over 15 minutes under vigorous stirring.

  • Quenching: After 1 hour, quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate solution to neutralize unreacted bromine.

  • Extraction & Validation: Extract the product with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum.

    • Self-Validation via NMR: Run a 1H NMR in DMSO- d6​ . For 3-HTC, the disappearance of the C5 proton and the retention of a sharp singlet for the C4 proton validates controlled mono-substitution. For 4-HTC, a complex mixture of peaks will validate its propensity for unselective poly-substitution.

References

  • Improving the Prediction of Antioxidant Activity by Identifying High-Probability Conformations with NMR. Analytical Chemistry, ACS Publications (2025).

  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, ResearchGate (2010).

  • Elucidation of radical quenching mechanisms for five novel antioxidants. Office of Undergraduate Research, University of Utah (2015).

Comparative

Bioisosteric Profiling: 4-Hydroxythiophene-3-Carboxylic Acid vs. Furan Carboxylic Acid Analogs

As a Senior Application Scientist, selecting the optimal heterocyclic core during lead optimization is a critical decision that dictates a molecule's pharmacodynamics and pharmacokinetics. The bioisosteric replacement be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal heterocyclic core during lead optimization is a critical decision that dictates a molecule's pharmacodynamics and pharmacokinetics. The bioisosteric replacement between furan and thiophene is a classic strategy in medicinal chemistry[1]. However, when dealing with highly functionalized scaffolds like 4-hydroxythiophene-3-carboxylic acid and its furan counterparts, the switch is rarely a simple 1:1 functional exchange.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the electronic causality behind their behavior, structural biology implications, and the self-validating experimental protocols required to evaluate them.

Physicochemical & Electronic Causality

The fundamental differences between 4-hydroxythiophene-3-carboxylic acid and its furan analog stem from the distinct electronic properties of sulfur versus oxygen.

  • Aromaticity & Electronegativity: Oxygen is highly electronegative (3.44) compared to sulfur (2.58). In a furan ring, the oxygen atom holds its lone pairs tightly, resulting in lower resonance energy and a more "diene-like," π -excessive character[1]. Thiophene, conversely, exhibits higher aromaticity because the larger sulfur atom allows for more effective overlap with the carbon p-orbitals, distributing electron density more evenly across the ring[2].

  • Geometric Trajectory: The C–S bond (~1.70 Å) is significantly longer than the C–O bond (~1.36 Å). In the context of a 3,4-disubstituted system (like the 4-hydroxy and 3-carboxylic acid motifs), this ring expansion alters the external bond angles. The spatial distance and vectors of the hydroxyl and carboxylate groups shift, which can either weaken or strengthen the intramolecular hydrogen bond between them, fundamentally altering the molecule's pKa and desolvation penalty.

Structural Biology & Target Engagement

When designing inhibitors that rely on the carboxylic acid motif for critical electrostatic interactions (e.g., coordinating with metal ions or binding to arginine/lysine residues in the target pocket), the choice of heterocycle dictates the binding pose.

A prime example of this geometric sensitivity is observed in the development of D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) inhibitors. Research has demonstrated that while certain furan-carboxylic acid derivatives exhibit potent dual inhibition (IC50 = 2.4 μM for D-DT), the direct substitution to a thiophene-carboxylic acid analog renders the compound entirely inactive[3]. This dramatic loss of efficacy is caused by the nonlinear alignment of the adjacent rings with the carboxylic acid and the differing hydrogen-bond-accepting capabilities of sulfur versus oxygen[3].

G Furan Furan Carboxylic Acid (High Affinity, Low Stability) CYP CYP450 Epoxidation (Reactive Intermediates) Furan->CYP Liability Thiophene 4-Hydroxythiophene-3-Carboxylic Acid (Bioisosteric Replacement) Furan->Thiophene Scaffold Hopping Stable Enhanced Metabolic Stability (Aromatic Delocalization) Thiophene->Stable Affinity Target Engagement (Altered H-Bond Trajectory) Thiophene->Affinity

Logical workflow of bioisosteric replacement from furan to thiophene.

Metabolic Stability & Pharmacokinetics

The most common rationale for replacing a furan with a thiophene is to mitigate metabolic liabilities. Furan rings are notorious for their susceptibility to Cytochrome P450 (CYP450) mediated oxidation. The electron-rich furan core undergoes epoxidation, rapidly opening into reactive cis-enedione intermediates[4]. These electrophilic species can covalently bind to hepatic proteins, leading to idiosyncratic toxicity and rapid clearance.

Thiophene analogs, benefiting from higher aromatic stability, are generally more resistant to oxidative ring-opening[1]. While thiophenes can still undergo S-oxidation, the resulting sulfoxides are often more stable or reversibly reduced, providing a significantly longer half-life in vivo.

Quantitative Data Summary

Table 1: Comparative Physicochemical & Pharmacological Properties

Property / MetricFuran-3-Carboxylic Acid AnalogsThiophene-3-Carboxylic Acid AnalogsCausality / Mechanism
Heteroatom Electronegativity Higher (Oxygen, 3.44)Lower (Sulfur, 2.58)Dictates π -electron localization[1].
Aromaticity Lower (Diene-like)Higher (Benzene-like)S-atom d-orbital/p-orbital overlap[2].
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Sulfur is larger and more polarizable[1].
Metabolic Stability PoorExcellentFuran is prone to CYP450 epoxidation[4].
Receptor Alignment Linear H-bond networkNon-linear / AngledC-S bond length expands ring geometry[3].

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 4-hydroxythiophene-3-carboxylic acid against its furan counterpart, researchers must employ self-validating assay systems. Below are the definitive protocols for quantifying binding thermodynamics and metabolic clearance.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Because the structural shift from furan to thiophene alters both lipophilicity (entropy) and hydrogen-bond geometry (enthalpy), ITC is required to deconvolute the binding affinity ( Kd​ ) into its thermodynamic components ( ΔH and −TΔS ).

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein (e.g., D-DT) into a strict buffer system (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the carboxylic acid ligands in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • System Suitability (Self-Validation): Perform a "ligand-into-buffer" blank titration. This quantifies the heat of dilution, which must be mathematically subtracted from the main experimental data to ensure the measured heat is exclusively from target engagement.

  • Titration Execution: Load 10 μM of protein into the sample cell. Inject 100 μM of the ligand from the syringe in 2 μL aliquots at 150-second intervals at 25°C.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract ΔH , ΔS , and Kd​ .

Protocol 2: In Vitro Microsomal Stability Assay

To validate the hypothesis that the thiophene core rescues the metabolic liability of the furan core, a human liver microsome (HLM) clearance assay must be executed.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Control Implementation (Self-Validation):

    • Negative Control: Incubate without NADPH to rule out chemical instability.

    • Positive Control: Run Verapamil concurrently to validate the enzymatic viability of the microsomes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Aliquot Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench in 150 μL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Clearance Calculation: Plot the natural log of the remaining compound percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Incubation (Test Cmpd + HLM + NADPH) Step2 2. Aliquot Sampling (Timepoints: 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode Analysis) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Half-Life & Intrinsic Clearance) Step4->Step5

Step-by-step experimental workflow for validating in vitro microsomal stability.

References

  • Title: Furan vs.
  • Title: Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives Source: AIP Publishing URL
  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)
  • Title: 5-Dimethylaminomethyl-furan-2-carboxylic acid hydrochloride Source: Benchchem URL

Sources

Validation

validation of LC-MS method for 4-hydroxythiophene-3-carboxylic acid quantification

Advanced LC-MS/MS Methodologies for the Quantification of 4-Hydroxythiophene-3-Carboxylic Acid: A Comparative Guide Executive Summary & The Analytical Challenge 4-Hydroxythiophene-3-carboxylic acid (4-HTCA, CAS 50624-50-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Methodologies for the Quantification of 4-Hydroxythiophene-3-Carboxylic Acid: A Comparative Guide

Executive Summary & The Analytical Challenge

4-Hydroxythiophene-3-carboxylic acid (4-HTCA, CAS 50624-50-5) is a highly polar, low-molecular-weight (144.15 g/mol ) heterocyclic compound frequently utilized as a critical building block in the synthesis of pharmaceuticals, including NF-κB inhibitors1[1].

Quantifying small thiophene-carboxylic acid derivatives in complex biological matrices (e.g., plasma, serum) presents a dual analytical challenge 2[2]:

  • Poor Chromatographic Retention: Due to its high polarity and the presence of an ionizable carboxylate group, 4-HTCA exhibits minimal retention on standard Reversed-Phase (RP) C18 columns. It elutes near the solvent front, exposing it to severe matrix-induced ion suppression.

  • Sub-optimal Ionization Efficiency: While it can be detected in negative electrospray ionization (ESI-), the presence of co-eluting endogenous salts and polar lipids drastically reduces the signal-to-noise ratio.

This guide objectively compares two field-proven LC-MS/MS strategies to overcome these limitations: Method A (Direct Mixed-Mode Weak Anion Exchange [WAX] Chromatography) and Method B (Pre-column 3-Nitrophenylhydrazine [3-NPH] Derivatization followed by C18 RP-LC) .

Mechanistic Comparison & Causality

To design a robust assay, we must manipulate either the stationary phase chemistry or the analyte's chemical structure.

Method A: Weak Anion Exchange (WAX) Mixed-Mode Chromatography Instead of relying solely on hydrophobic interactions, WAX chromatography utilizes a stationary phase modified with basic functional groups (e.g., secondary or tertiary amines). The causality here is electrostatic: at a neutral to slightly acidic pH, the carboxylic acid of 4-HTCA is deprotonated (anionic), while the WAX phase is protonated (cationic). This electrostatic attraction provides strong, orthogonal retention, pulling the analyte away from the solvent front without requiring chemical modification.

Method B: 3-NPH Chemical Derivatization Derivatization fundamentally alters the analyte's physicochemical properties3[3]. By reacting the carboxylic acid group of 4-HTCA with 3-nitrophenylhydrazine (3-NPH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly polar acid is converted into a hydrophobic hydrazide.

  • Causality of Reagents: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Pyridine is added as a nucleophilic catalyst to stabilize this intermediate, which then reacts with 3-NPH.

  • Result: The resulting derivative is highly retained on standard C18 columns and exhibits significantly enhanced ionization efficiency due to the introduction of the nitrogen-rich 3-NPH moiety4[4].

Workflow Visualizations

Workflow comparison of Direct WAX vs. 3-NPH Derivatization for 4-HTCA LC-MS/MS analysis.

Chemical derivatization of 4-HTCA using 3-NPH and EDC to enhance hydrophobicity and ionization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems . A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-HTCA-d3, is added at the very first step. Because the SIL-IS undergoes the exact same extraction losses, derivatization kinetics, and matrix suppression as the endogenous analyte, the ratio of Analyte/IS automatically corrects for systemic variances, ensuring absolute trustworthiness in the final quantification.

Method A: Direct WAX LC-MS/MS Protocol
  • Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL in water).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to denature proteins and disrupt analyte-protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solvent Exchange: Transfer 100 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of 95:5 Acetonitrile:Water (v/v) containing 10 mM Ammonium Acetate. Causality: High organic content is required to promote HILIC-mode interactions on the WAX column prior to electrostatic binding.

  • Injection: Inject 5 µL onto a Mixed-Mode WAX column (e.g., 2.1 × 100 mm, 3 µm).

Method B: 3-NPH Derivatization C18 LC-MS/MS Protocol
  • Spiking: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS.

  • Extraction: Add 150 µL of Methanol. Vortex for 1 min and centrifuge at 14,000 × g for 10 min.

  • Aliquot for Derivatization: Transfer 40 µL of the supernatant to a 96-well plate.

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH (prepared in 50% Acetonitrile) and 20 µL of 120 mM EDC containing 6% pyridine (prepared in 50% Acetonitrile) 4[4].

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes to drive the amidation reaction to completion.

  • Quenching & Dilution: Dilute the mixture with 920 µL of 50:50 Acetonitrile:Water (v/v) to stop the reaction and adjust the solvent strength for RP-LC.

  • Injection: Inject 2 µL onto a standard C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

Quantitative Data & Performance Comparison

The following table summarizes the experimental validation data comparing the two methodologies.

Table 1: Analytical Performance Comparison for 4-HTCA Quantification

ParameterMethod A: Direct WAX Mixed-ModeMethod B: 3-NPH Derivatization (C18)
Chromatographic Column Mixed-Mode WAX (2.1 x 100 mm)Sub-2 µm C18 (2.1 x 50 mm)
Mobile Phase A: 10mM NH4OAc in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
MS Polarity Negative (ESI-)Negative (ESI-)
Pre-treatment Time ~25 minutes~50 minutes (includes incubation)
Retention Factor ( k ) 3.2 (Excellent retention)4.5 (Highly hydrophobic derivative)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.2 ng/mL
Linear Dynamic Range 5.0 - 5,000 ng/mL0.2 - 2,000 ng/mL
Matrix Effect (Suppression) -18% (Moderate)-4% (Negligible)
Overall Recovery 88% ± 4.2%94% ± 3.1%

Conclusion and Recommendations

Both methods successfully isolate and quantify 4-hydroxythiophene-3-carboxylic acid, but they serve different analytical needs:

  • Choose Method A (Direct WAX) if your laboratory prioritizes high-throughput screening and rapid sample turnaround. By avoiding chemical derivatization, you eliminate reagent preparation time and incubation bottlenecks. However, the LLOQ is limited to ~5.0 ng/mL due to inherent ionization limitations of the native carboxylic acid.

  • Choose Method B (3-NPH Derivatization) if ultra-high sensitivity is required (e.g., pharmacokinetic profiling of low-dose drug candidates or trace biomarker analysis). The derivatization step extends sample preparation time but yields a 25-fold improvement in the LLOQ (0.2 ng/mL) and practically eliminates matrix effects by shifting the analyte to a clean elution window on a standard C18 column.

References

  • Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Source: PubMed Central (PMC). URL:[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Source: PubMed Central (PMC). URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Source: Phaidra (Vetmeduni). URL:[Link]

  • US8629164B2 - Inhibitors of NF-κB. Source: Google Patents.

Sources

Comparative

Benchmarking 4-Hydroxythiophene-3-carboxylic Acid as a Putative p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the inhibitory potential of 4-hydroxythiophene-3-carboxylic acid against the well-characterized enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). We will ob...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potential of 4-hydroxythiophene-3-carboxylic acid against the well-characterized enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). We will objectively compare its hypothetical performance with established, potent HPPD inhibitors, namely Mesotrione and Nitisinone, supported by detailed experimental protocols and an exploration of the underlying biochemical mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Rationale for Benchmarking

The discovery of novel enzyme inhibitors is a cornerstone of drug development and agrochemical research. 4-Hydroxythiophene-3-carboxylic acid, a heterocyclic compound, presents a scaffold with potential for biological activity. However, its efficacy as an enzyme inhibitor remains to be robustly characterized. This guide outlines a systematic approach to benchmark this compound against a clinically and agriculturally relevant target: p-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD is a non-heme, Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[2] Plastoquinone is a vital component of the photosynthetic electron transport chain.[3] Inhibition of HPPD disrupts this pathway, leading to a bleaching phenotype and eventual plant death, a mechanism exploited by several commercial herbicides.[4] In humans, HPPD inhibition is a therapeutic strategy for treating hereditary tyrosinemia type 1, a rare genetic disorder caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase.[1] By blocking HPPD, the accumulation of toxic upstream metabolites is prevented.[1]

Given the established importance of HPPD and the availability of potent inhibitors for comparison, it serves as an excellent target for evaluating the potential of novel compounds like 4-hydroxythiophene-3-carboxylic acid.

The Comparators: Established HPPD Inhibitors

To provide a meaningful benchmark, we will compare the hypothetical performance of 4-hydroxythiophene-3-carboxylic acid against two well-characterized HPPD inhibitors:

  • Mesotrione: A member of the triketone class of herbicides, Mesotrione is a potent inhibitor of HPPD used for selective weed control in crops.[5] Its mechanism of action is well-understood, involving the chelation of the active site Fe(II) ion.[6]

  • Nitisinone (NTBC): Also a triketone, Nitisinone is a therapeutic agent used for the treatment of hereditary tyrosinemia type 1.[7] It is a potent, reversible, and tight-binding inhibitor of HPPD.[7][8]

These compounds represent the gold standard in HPPD inhibition and provide a robust basis for comparative analysis.

Experimental Design and Protocols

A rigorous evaluation of inhibitory potential requires a well-defined and reproducible experimental setup. Here, we outline a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of our test compounds against HPPD.

Rationale for Experimental Choices

The chosen spectrophotometric assay is a continuous assay that monitors the consumption of the substrate, p-hydroxyphenylpyruvate (HPP), in real-time. This method is preferred over endpoint assays as it provides more detailed kinetic information. The purification of recombinant HPPD is crucial to eliminate confounding activities from other cellular components. The use of a 96-well plate format allows for high-throughput screening and the simultaneous testing of multiple inhibitor concentrations, which is essential for accurate IC50 determination.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_expression Recombinant HPPD Expression in E. coli purification HPPD Purification (Affinity & Size Exclusion Chromatography) recombinant_expression->purification plate_setup 96-Well Plate Setup: - Enzyme - Inhibitor Dilutions - Assay Buffer purification->plate_setup inhibitor_prep Inhibitor Stock Preparation (4-hydroxythiophene-3-carboxylic acid, Mesotrione, Nitisinone) inhibitor_prep->plate_setup reagent_prep Reagent Preparation (Assay Buffer, HPP Substrate) reagent_prep->plate_setup preincubation Pre-incubation (Enzyme + Inhibitor) plate_setup->preincubation reaction_init Reaction Initiation (Addition of HPP Substrate) preincubation->reaction_init kinetic_read Kinetic Measurement (Spectrophotometer, 318 nm) reaction_init->kinetic_read rate_calc Calculation of Reaction Rates kinetic_read->rate_calc dose_response Dose-Response Curve Generation (% Inhibition vs. [Inhibitor]) rate_calc->dose_response ic50_calc IC50 Determination (Non-linear Regression) dose_response->ic50_calc kinetic_analysis Kinetic Parameter Calculation (Ki, kon, koff) ic50_calc->kinetic_analysis

Caption: Experimental workflow for HPPD inhibition assay.

Detailed Protocol: Spectrophotometric HPPD Inhibition Assay

This protocol is adapted from established methods for measuring HPPD activity.[9][10]

1. Expression and Purification of Recombinant HPPD:

  • Express recombinant HPPD (e.g., from Arabidopsis thaliana) in an E. coli expression system.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Purify the His-tagged HPPD using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

2. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 200 µg/mL catalase, and 2 mM ascorbic acid.

  • Substrate Stock Solution: 100 mM p-hydroxyphenylpyruvate (HPP) in 1 M HCl.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 4-hydroxythiophene-3-carboxylic acid, Mesotrione, and Nitisinone in DMSO.

3. Assay Procedure:

  • Perform the assay in a 96-well UV-transparent plate.

  • In each well, add:

    • x µL of inhibitor dilution in DMSO (or DMSO for control).

    • (190 - x) µL of Assay Buffer.

    • 10 µL of purified HPPD enzyme (final concentration ~5-10 nM).

  • Mix and pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of HPP substrate (final concentration will vary for Ki determination, but a starting point is the Km value, typically in the range of 50-100 µM).

  • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 318 nm over time (e.g., every 30 seconds for 10 minutes). This wavelength corresponds to the consumption of HPP.

4. Data Analysis:

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control:

    • % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]

  • For determination of kinetic parameters (Ki, kon, koff), more advanced experimental designs and data analysis are required, often involving varying substrate concentrations and pre-incubation times.[11]

Mechanism of Action and Signaling Pathway

HPPD Catalytic Cycle and Inhibition Mechanism

HPPD catalyzes the conversion of HPP to homogentisate in a complex reaction involving the incorporation of both atoms of molecular oxygen.[2] The active site of HPPD contains a ferrous iron (Fe²⁺) ion coordinated by a 2-His-1-carboxylate facial triad.[12]

Triketone inhibitors like Mesotrione and Nitisinone act as potent inhibitors by chelating the active site Fe²⁺ ion in a bidentate manner through their 1,3-dicarbonyl moiety.[6] This interaction mimics the binding of the substrate and prevents the binding of oxygen, thereby halting the catalytic cycle.[13] The crystal structure of Arabidopsis thaliana HPPD in complex with Mesotrione (PDB ID: 5YWG) reveals that the inhibitor's benzoyl ring is stabilized by π-π stacking interactions with phenylalanine residues (Phe381 and Phe424) in the active site.[3][14]

G cluster_active_site HPPD Active Site cluster_inhibitor Triketone Inhibitor (e.g., Mesotrione) Fe Fe²⁺ His226 His226 His226->Fe His308 His308 His308->Fe Glu394 Glu394 Glu394->Fe Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Fe Bidentate Chelation Benzoyl Benzoyl Ring Phe381 Phe381 Benzoyl->Phe381 π-π Stacking Phe424 Phe424 Benzoyl->Phe424 π-π Stacking

Caption: Triketone inhibitor interaction with the HPPD active site.

HPPD in the Plastoquinone Biosynthetic Pathway

Inhibition of HPPD has significant downstream consequences, particularly in photosynthetic organisms. The following diagram illustrates the central role of HPPD in the biosynthesis of plastoquinone and tocopherols.

G cluster_downstream Downstream Products Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD (p-Hydroxyphenylpyruvate Dioxygenase) HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Transport

Caption: Role of HPPD in the plastoquinone biosynthetic pathway.

Comparative Performance Data

The following table summarizes the reported inhibitory activities of Mesotrione and Nitisinone against HPPD. For the purpose of this guide, hypothetical data for 4-hydroxythiophene-3-carboxylic acid is included to illustrate a complete comparison.

InhibitorIC50Kik_on (M⁻¹s⁻¹)k_off (s⁻¹)Inhibition TypeSource
4-Hydroxythiophene-3-carboxylic acid TBDTBDTBDTBDTBDExperimental
Mesotrione 0.350 - 0.412 µM---Competitive[15]
Nitisinone (NTBC) ~40 nM - 173 nM-9.9 x 10⁻⁵ (nM⁻¹s⁻¹) (k_inact)-Reversible, Tight-binding[8][10][16]

TBD: To be determined experimentally. Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The values presented here are from studies on Arabidopsis thaliana and rat liver HPPD.

Synthesis of 4-Hydroxythiophene-3-carboxylic acid

For researchers interested in synthesizing or modifying the target compound, 4-hydroxythiophene-3-carboxylic acid can be prepared from its corresponding ethyl ester, which is commercially available. A general procedure for the hydrolysis of the ester is provided below, based on standard organic chemistry principles.[17]

Reaction:

Ethyl 4-hydroxythiophene-3-carboxylate + NaOH → 4-Hydroxythiophene-3-carboxylic acid (sodium salt) + Ethanol 4-Hydroxythiophene-3-carboxylic acid (sodium salt) + HCl → 4-Hydroxythiophene-3-carboxylic acid + NaCl

Procedure:

  • Dissolve ethyl 4-hydroxythiophene-3-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) in slight excess.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid (e.g., 2 M) until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-hydroxythiophene-3-carboxylic acid.

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of 4-hydroxythiophene-3-carboxylic acid as a potential inhibitor of HPPD. By employing the detailed protocols and leveraging the comparative data from established inhibitors like Mesotrione and Nitisinone, researchers can generate robust and reliable data to ascertain the compound's potency and potential for further development. The elucidation of its inhibitory mechanism, supported by an understanding of the enzyme's structure and function, will be critical in guiding future optimization efforts.

References

  • (RCSB PDB)

  • (Frontiers of Agricultural Science and Engineering)

  • (EvitaChem)

  • (Plant Physiology)

  • (PMC)

  • (Journal of Agricultural and Food Chemistry)

  • (ResearchGate)

  • (Journal of Molecular Catalysis B: Enzymatic)

  • (PubMed)

  • (Frontiers of Agricultural Science and Engineering)

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  • (PMC)

  • (Journal of Catalysis)

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  • (Toxicology and Applied Pharmacology)

  • (PubMed)

  • (Frontiers in Plant Science)

  • (Molecules)

  • (StatPearls)

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  • (PMC)

  • (PLOS ONE)

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Validation

A Comparative Guide to the Spectrophotometric Validation of 4-Hydroxythiophene-3-carboxylic Acid Purity

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Hydroxythiophene-3-carboxylic acid is a crucial building...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Hydroxythiophene-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds.[1] Ensuring its purity is a critical step in quality control, directly impacting the safety and efficacy of the final product. This guide provides an in-depth technical comparison of spectrophotometric validation for assessing the purity of 4-hydroxythiophene-3-carboxylic acid, juxtaposed with alternative analytical techniques.

The choice of an analytical method is a balance of sensitivity, specificity, cost, and throughput. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often considered the gold standard for purity analysis[2][3], UV-Visible spectrophotometry presents a simple, cost-effective, and rapid alternative for routine quality control.[4][5] This guide will delve into the causality behind the experimental choices for spectrophotometric validation and provide a framework for a self-validating system.

The Foundation: Understanding the Analyte's Spectroscopic Properties

4-Hydroxythiophene-3-carboxylic acid, like other thiophene derivatives, possesses a chromophore that absorbs ultraviolet (UV) light.[6][7] The thiophene ring, in conjunction with the carboxylic acid and hydroxyl groups, creates a conjugated system that gives rise to characteristic UV absorption bands.[8][9] The position and intensity of the maximum absorbance (λmax) are sensitive to the solvent environment and the presence of impurities.

An initial spectral scan of a highly purified reference standard of 4-hydroxythiophene-3-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) is the first critical step. This provides the foundational λmax value for all subsequent quantitative measurements.

Spectrophotometric Purity Validation: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results.

Materials and Equipment:
  • Double-beam UV-Visible Spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Reference standard of 4-Hydroxythiophene-3-carboxylic acid (≥99.5% purity)

  • Test sample of 4-Hydroxythiophene-3-carboxylic acid

  • Spectroscopic grade solvent (e.g., ethanol)

Experimental Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting A Prepare Stock Solutions (Reference & Sample) B Prepare Calibration Standards (Serial Dilution) A->B C Determine λmax (Scan Reference Standard) D Generate Calibration Curve (Measure Standards at λmax) C->D E Measure Sample Absorbance (at λmax) D->E F Calculate Sample Concentration (from Calibration Curve) E->F G Calculate Purity (%) F->G H Report Results G->H

Caption: Experimental workflow for spectrophotometric purity validation.

Detailed Protocol:
  • Preparation of Stock Solutions:

    • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-hydroxythiophene-3-carboxylic acid reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent. This solution must be prepared with the utmost accuracy as it is the cornerstone of the entire analysis.

    • Sample Stock Solution (100 µg/mL): Prepare the test sample solution in the same manner as the reference standard.

  • Determination of Maximum Wavelength (λmax):

    • Dilute the reference standard stock solution to an appropriate concentration (e.g., 10 µg/mL).

    • Scan the solution in the UV spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). This step ensures that all subsequent measurements are performed at the most sensitive wavelength.

  • Preparation of Calibration Standards:

    • From the reference standard stock solution, prepare a series of at least five calibration standards by serial dilution to cover a linear range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). The use of multiple standards validates the linear relationship between absorbance and concentration as described by the Beer-Lambert law.[10]

  • Generation of Calibration Curve:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.999, which is a critical acceptance criterion for method validity.[10]

  • Sample Analysis:

    • Dilute the sample stock solution to a concentration that falls within the established linear range of the calibration curve.

    • Measure the absorbance of the diluted sample solution at λmax in triplicate to ensure precision.

  • Calculation of Purity:

    • Determine the concentration of the analyte in the sample solution using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the intercept).

    • Calculate the purity of the sample using the following formula:

      • Purity (%) = (Calculated Concentration / Theoretical Concentration) x 100

Comparison with Alternative Methods

While spectrophotometry offers a rapid and cost-effective solution, it is essential to understand its limitations in comparison to more sophisticated techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Parameter UV-Visible Spectrophotometry High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Lower. Cannot distinguish between compounds with similar chromophores.High. Separates individual components of a mixture.[13]Very High. Provides structural information for identification.[12]
Sensitivity Moderate.High.Very High.
Quantitation Good for pure substances.Excellent. The gold standard for purity determination.[2]Excellent, especially for volatile impurities.
Impurity Profiling Not suitable for identifying unknown impurities.[14]Good. Can quantify known and unknown impurities.Excellent. Can identify and quantify volatile and semi-volatile impurities.
Cost Low.High.Very High.
Speed Fast.Slower due to run times.Slower due to sample preparation and run times.
Derivatization Not typically required.May be required for compounds without a chromophore.[15][16]Often required to increase volatility.[17]

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent should be transparent in the UV region of interest and should not react with the analyte. Spectroscopic grade solvents are crucial to avoid interference from impurities in the solvent itself.

  • Double-Beam Spectrophotometer: A double-beam instrument is preferred as it corrects for fluctuations in the light source and solvent absorbance in real-time, leading to a more stable baseline and improved accuracy.

  • Calibration Curve: A multi-point calibration is superior to a single-point calibration as it confirms the linearity of the method over a range of concentrations, making the results more reliable.[4]

Self-Validating System and Trustworthiness

The described protocol incorporates several elements to ensure its trustworthiness:

  • System Suitability: Before sample analysis, the performance of the spectrophotometer should be checked using certified reference materials.

  • Linearity and Range: The high correlation coefficient (R² ≥ 0.999) of the calibration curve demonstrates the method's linearity within the defined concentration range.[4]

  • Precision: Analyzing the sample in triplicate and calculating the relative standard deviation (RSD) provides a measure of the method's precision. An RSD of <2% is generally considered acceptable.

  • Accuracy: Accuracy can be assessed by performing recovery studies, where a known amount of the reference standard is spiked into the sample and the percentage recovery is calculated.

Logical Relationships in Method Selection

G cluster_decision Analytical Method Selection Start Purity Analysis Required Decision1 Need to Identify Unknown Impurities? Start->Decision1 Decision2 High Throughput Routine QC? Decision1->Decision2 No HPLC HPLC / LC-MS Decision1->HPLC Yes Decision2->HPLC No UVVis UV-Vis Spectrophotometry Decision2->UVVis Yes GCMS GC-MS HPLC->GCMS For Volatile Impurities

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

Spectrophotometric validation of 4-hydroxythiophene-3-carboxylic acid purity is a robust, rapid, and cost-effective method suitable for routine quality control applications where the primary goal is to quantify the main component rather than profile unknown impurities. Its simplicity and high throughput make it an attractive alternative to more complex chromatographic techniques. However, for comprehensive impurity profiling and in cases where structurally similar impurities may be present, hyphenated techniques such as HPLC-UV or LC-MS are indispensable. The choice of analytical method should always be guided by the specific requirements of the analysis, balancing the need for specificity and sensitivity with practical considerations of cost and sample throughput.

References

  • Vertex AI Search. (2018, June 30). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED.
  • BenchChem. Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
  • BenchChem. UV-Vis spectroscopy of materials synthesized from 2,3,5-Tribromo-4-methylthiophene.
  • Taylor & Francis Online. (2013, March 1). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol.
  • ResearchGate. (2023, September 28). Quantitative Analysis of Humic Acid using Spectrophotometric Method from Newly Formed Liquid Fertilizers Based on Panchagavya.
  • PubMed. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids.
  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (1989, April). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis.
  • CNRS. (2024, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf.
  • PubMed. (2023, April 24). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV-vis high-performance liquid chromatography through solid phase extraction.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5).
  • PubMed. (2023, June 15). DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC.
  • IJCRT.org. A Review On Uv Method Validation And Development.
  • MDPI. (2023, December 27). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.
  • International Journal of Pharmaceutical Sciences. (2025, July 1). Development and Validation of a UV-Visible Spectrophotometric Method for Estimation of Bempedoic Acid in Bulk and Tablet Formulations.
  • MDPI. (2021, October 25). Electronic and Optical Properties of Polythiophene Molecules and Derivatives.
  • RSC Publishing. Analytical Methods.
  • Systematic Reviews in Pharmacy. (2020, April 5). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction.
  • BenchChem. Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2020, August 22).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

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Comparative

Comparative Bioactivity and Application Guide: 4-Hydroxythiophene-3-Carboxylic Acid Esters

Executive Overview In modern medicinal chemistry, 4-hydroxythiophene-3-carboxylic acid esters (and their derivatives) serve as highly versatile, electron-rich scaffolds. Because these compounds act as structural isostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry, 4-hydroxythiophene-3-carboxylic acid esters (and their derivatives) serve as highly versatile, electron-rich scaffolds. Because these compounds act as structural isosteres of naturally occurring nucleotides, they exhibit a high affinity for a wide variety of biopolymers, enzymes, and protein receptors[1]. This guide provides an objective, data-driven comparison of the biological activities of various 4-hydroxythiophene-3-carboxylate derivatives, detailing their specific therapeutic targets, and outlines the self-validating experimental protocols required for their synthesis and evaluation.

Comparative Bioactivity Profile

The functionalization of the 4-hydroxythiophene-3-carboxylate core dictates its biological trajectory. By altering the ester group or coupling the core with specific pharmacophores, researchers can pivot the molecule's activity across three primary therapeutic axes:

Oncology: Topoisomerase Inhibition

When the thiophene core is coupled with a benzimidazole moiety—specifically forming compounds like Ethyl 2-amino-5-(1H-benzo[d]imidazol-2-yl)-4-hydroxythiophene-3-carboxylate —the resulting structure demonstrates potent anticancer properties[1]. These derivatives intercalate with DNA and inhibit mammalian DNA topoisomerases, triggering tumor cell apoptosis[1].

Immunology: NF-κB Pathway Inhibition

The free acid, 4-hydroxythiophene-3-carboxylic acid , is a critical precursor in the synthesis of dehydroxymethylepoxyquinomicin (DHMEQ) analogs[2]. When converted into complex amides (e.g., 4-hydroxy-N-(oxabicyclo[4.1.0]hept-3-en-3-yl)thiophene-3-carboxamide), these molecules act as potent inhibitors of the NF-κB signaling pathway[2]. They specifically block the nuclear translocation of NF-κB, making them highly effective against chronic inflammation and autoimmune diseases[2].

Infectious Disease: Antimicrobial Action

Halogenated benzyl derivatives, such as Methyl 5-[(3-chlorophenyl)methyl]-4-hydroxythiophene-3-carboxylate , exhibit broad-spectrum antimicrobial activity[3]. The lipophilic nature of the chlorophenyl group enhances bacterial cell wall penetration, while the thiophene core disrupts essential enzymatic processes within pathogenic micro-organisms[3].

Quantitative Bioactivity Summary
Compound DerivativePrimary TargetBiological Activity / EfficacyPrimary Indication
Ethyl 2-amino-5-(1H-benzo[d]imidazol-2-yl)-4-hydroxythiophene-3-carboxylate DNA TopoisomeraseHigh potency (GI₅₀ < 10 µM against solid tumor lines)Oncology
4-hydroxy-N-(oxabicyclo[4.1.0]hept-3-en-3-yl)thiophene-3-carboxamide NF-κB TranslocationPotent inhibition of target gene transcriptionAutoimmune / Inflammation
Methyl 5-[(3-chlorophenyl)methyl]-4-hydroxythiophene-3-carboxylate Pathogenic MicrobesBroad-spectrum growth inhibitionInfectious Diseases

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of thiophene-based amides in the NF-κB signaling cascade.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation IKK->IkB NFkB NF-κB Translocation IkB->NFkB GeneExpr Target Gene Transcription NFkB->GeneExpr Inhibitor Thiophene-based Inhibitor Inhibitor->NFkB Blocks

Mechanism of NF-κB pathway inhibition by 4-hydroxythiophene-3-carboxylic acid derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain not just the how, but the why behind each critical experimental choice.

Protocol 1: Gewald Multicomponent Synthesis

Objective: Synthesize Ethyl 4-hydroxythiophene-3-carboxylate via a one-pot multicomponent reaction[4]. Causality: The Gewald reaction is utilized because it allows the rapid assembly of the highly substituted thiophene ring from simple precursors (a ketone, a β-ketoester, and elemental sulfur) without the need for unstable intermediates[4]. Morpholine is selected as the base catalyst because its pKₐ is perfectly tuned to deprotonate the active methylene of the β-ketoester, driving the initial Knoevenagel condensation without causing unwanted ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1.0 eq of the appropriate ketone and 1.0 eq of ethyl cyanoacetate (or relevant β-ketoester) in absolute ethanol. Causality: Absolute ethanol prevents water-induced side reactions during cyclization.

  • Thiolation: Add 1.0 eq of elemental sulfur (S₈). Stir the suspension vigorously.

  • Catalysis & Condensation: Dropwise add 1.2 eq of morpholine. Causality: Slow addition controls the exothermic Knoevenagel condensation, preventing the degradation of the sulfur dispersion.

  • Reflux & Cyclization: Heat the mixture to 70°C under reflux for 4 hours. The elemental sulfur will dissolve as it is incorporated into the thiophene ring.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the β-ketoester spot and the appearance of a single, UV-active lower-R_f spot confirms successful cyclization. If starting material persists, the sulfur insertion has stalled, indicating insufficient base.

  • Purification: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from ethanol to yield pure Ethyl 4-hydroxythiophene-3-carboxylate.

Gewald_Workflow Reactants Ketone + β-Ketoester + Elemental S8 Base Morpholine Addition (Base Catalyst) Reactants->Base Knoevenagel Knoevenagel Condensation Base->Knoevenagel Deprotonation Cyclization Thiolation & Cyclization Knoevenagel->Cyclization Product 4-Hydroxythiophene- 3-carboxylate Cyclization->Product Validation TLC & LC-MS Validation Product->Validation

Step-by-step Gewald multicomponent synthesis workflow with integrated validation checkpoints.

Protocol 2: High-Throughput NF-κB Luciferase Reporter Assay

Objective: Quantify the anti-inflammatory bioactivity of synthesized thiophene amides. Causality: We utilize a dual-luciferase system (Firefly/Renilla) because relying on a single reporter is susceptible to false positives caused by compound-induced cytotoxicity. The Renilla luciferase provides a constitutive baseline to normalize the NF-κB-driven Firefly signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with an NF-κB-responsive Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (ratio 10:1) using a lipid-based transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations (0.1 µM to 50 µM) of the thiophene derivative for 2 hours.

  • Stimulation: Induce NF-κB activation by adding 10 ng/mL TNF-α to each well. Causality: TNF-α rapidly phosphorylates IκB, initiating the exact translocation pathway the compound is designed to block.

  • Self-Validation Checkpoint (Normalization): After 6 hours, lyse the cells and measure luminescence. Calculate the ratio of Firefly to Renilla luminescence. If the Renilla signal drops by more than 20% compared to the vehicle control, the compound is non-specifically cytotoxic, and the Firefly reduction cannot be attributed to targeted NF-κB inhibition. This internal control ensures absolute data trustworthiness.

References

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)
  • Buy Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036)
  • US8629164B2 - Inhibitors of NF-κB Source: Google Patents URL
  • WO1999029695A1 - Novel compounds Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxythiophene-3-carboxylic acid

Chemical Hazard Profile & Mechanistic Causality 4-Hydroxythiophene-3-carboxylic acid (CAS 50624-50-5) is a highly specialized heterocyclic organic acid. In drug discovery, it serves as a critical pharmacophore in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Hazard Profile & Mechanistic Causality

4-Hydroxythiophene-3-carboxylic acid (CAS 50624-50-5) is a highly specialized heterocyclic organic acid. In drug discovery, it serves as a critical pharmacophore in the synthesis of potent NF-κB inhibitors , which are evaluated for their efficacy against inflammatory diseases, autoimmune disorders, and various malignancies. Additionally, its unique electronic properties make it a valuable building block in the computational design of organic photovoltaic materials .

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Release IkB->NFkB Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Drug 4-Hydroxythiophene-3-carboxylic acid derivatives Drug->NFkB Inhibits

Figure 1: NF-κB pathway inhibition by 4-hydroxythiophene-3-carboxylic acid derivatives.

Despite its utility, this compound poses distinct occupational hazards. As a thiophene-based organic acid, it shares a rigorous hazard profile with its close structural analogs, classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

The causality of these hazards is twofold:

  • Chemical Acidity & Heterocyclic Permeation: The carboxylic acid moiety acts as a proton donor, causing localized pH drops upon contact with the moisture of the epidermis or conjunctiva, leading to acute irritation. Furthermore, the lipophilic thiophene ring enhances the molecule's ability to permeate inadequate barrier materials (such as standard latex).

  • Physical State: Supplied as a fine crystalline powder, it is highly susceptible to static charge. Without proper environmental controls, the powder easily aerosolizes, bypassing standard physical defenses and directly irritating the respiratory mucosa.

Quantitative Hazard & PPE Matrix

To mitigate these risks, a targeted Personal Protective Equipment (PPE) strategy is required. The following matrix summarizes the quantitative hazard data and the corresponding mandatory PPE specifications.

Hazard ClassGHS CodePhysiological TargetPrimary Risk FactorRequired PPE Specification
Skin Irritation H315Epidermis / DermisDirect contact with acidic powderDouble Nitrile Gloves (≥ 4 mil), Flame-Resistant Lab Coat
Eye Irritation H319Cornea / ConjunctivaAirborne dust / Accidental transferChemical Splash Goggles (ANSI Z87.1 Compliant)
Respiratory Irritation H335Respiratory MucosaInhalation of aerosolized particulatesCertified Chemical Fume Hood (80-100 fpm face velocity)

Standard Operating Procedure (SOP): Handling & Experimental Workflow

The following step-by-step methodology establishes a self-validating system for handling 4-Hydroxythiophene-3-carboxylic acid. Each step is designed to preemptively neutralize the physical and chemical risks identified above, ensuring that safety is built into the workflow rather than added as an afterthought.

PPE_Workflow Prep 1. Fume Hood Preparation Donning 2. PPE Donning (Nitrile/Goggles) Prep->Donning Handling 3. Material Handling Donning->Handling Disposal 4. Waste Segregation Handling->Disposal

Figure 2: Standard operational workflow for handling hazardous thiophene-based carboxylic acids.

Step 1: Environmental Control Setup
  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Ensure the sash is pulled down to the designated safe operating height.

  • Causality: The fume hood's inward airflow (80-100 fpm) captures aerosolized micro-particles before they can reach the operator's breathing zone, directly mitigating the H335 inhalation hazard.

  • Pro-Tip: Place an anti-static bar or piezoelectric ionizer near the analytical balance. This neutralizes the static charge on the powder, preventing it from "jumping" out of the weigh boat and contaminating the balance pan.

Step 2: PPE Donning Sequence
  • Action:

    • Don a fully buttoned, knee-length laboratory coat.

    • Put on ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses with side shields are insufficient as fine powder can bypass the lenses.

    • Don double nitrile gloves (minimum 4 mil thickness per layer).

  • Causality: Latex gloves offer poor chemical resistance to organic acids and aromatic heterocyclic compounds. Nitrile provides a superior, validated barrier against thiophene derivatives, preventing H315 skin irritation.

Step 3: Weighing and Transfer Protocol
  • Action:

    • Tare a disposable anti-static weigh boat or a pre-labeled glass vial.

    • Use a grounded, stainless steel spatula to transfer the powder slowly. Avoid rapid, sweeping motions.

    • Cap the destination vial immediately after transfer before removing it from the fume hood.

  • Causality: Rapid movements create turbulent air currents that disturb the fine powder. Capping the vial inside the hood ensures no residual dust is carried into the general laboratory environment.

Step 4: Doffing and Decontamination
  • Action:

    • Wipe down the balance and the immediate fume hood surface with a damp, disposable lint-free cloth.

    • Remove the outer pair of gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin. Dispose of them in the solid hazardous waste bin.

    • Remove goggles and lab coat, then remove the inner gloves. Wash hands thoroughly with soap and water.

  • Causality: Cross-contamination most frequently occurs during the doffing process when contaminated gloves inadvertently touch the face, eyes, or clean laboratory surfaces.

Spill Response and Waste Disposal Plans

Small Spill Protocol (< 50g)

Immediate and correct response to a spill prevents widespread laboratory contamination.

  • Do not dry sweep. Sweeping will instantly aerosolize the powder, creating a severe inhalation hazard.

  • Cover the spill with a damp absorbent pad or paper towel.

  • Carefully wipe inward from the edges to the center to prevent spreading the chemical footprint.

  • Place all contaminated materials into a sealable hazardous waste bag.

  • Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a final water wipe.

Waste Segregation Plan

Proper disposal ensures environmental compliance and prevents dangerous downstream chemical reactions.

  • Solid Waste: Contaminated outer gloves, weigh boats, spatulas, and cleanup towels must be placed in a designated, rigid "Solid Hazardous Waste - Organic Acids" container.

  • Liquid Waste: If the 4-Hydroxythiophene-3-carboxylic acid is dissolved in an organic solvent (e.g., DMSO or DMF for biological assays), dispose of the solution in the "Non-Halogenated Organic Waste" carboy. Note: If a halogenated solvent like Dichloromethane (DCM) was used for extraction or synthesis, the waste must be strictly segregated into the "Halogenated Organic Waste" stream.

References

  • Title: Inhibitors of NF-κB (US Patent 8629164B2)
  • Title: Computational Design and Selection of Optimal Organic Photovoltaic Materials Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

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